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  • Product: 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
  • CAS: 2098040-93-6

Core Science & Biosynthesis

Foundational

mechanism of action of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane derivatives

An In-Depth Technical Guide to the Mechanism of Action of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Derivatives as M1 Muscarinic Receptor Modulators Executive Summary The M1 muscarinic acetylcholine receptor (M1 mAChR) r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Derivatives as M1 Muscarinic Receptor Modulators

Executive Summary

The M1 muscarinic acetylcholine receptor (M1 mAChR) represents a high-value therapeutic target for addressing cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Its dense expression in key brain regions for memory and learning, such as the hippocampus and cortex, underscores its critical role in cognitive processes.[1][4] However, the development of M1-selective agonists has been historically challenged by the highly conserved acetylcholine binding site across all five muscarinic receptor subtypes, leading to off-target side effects.[3][4] The emergence of ligands that target allosteric sites—topographically distinct from the orthosteric acetylcholine site—offers a promising strategy to achieve unprecedented subtype selectivity.[1][4][5] This guide provides a detailed technical overview of the mechanism of action for 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane derivatives, a chemical class with significant potential for development as selective M1 mAChR modulators. We will explore the molecular interactions, downstream signaling cascades, and key experimental methodologies required to fully characterize the pharmacological profile of these compounds.

The M1 Muscarinic Receptor: A Prime Target for Cognitive Enhancement

Biological Rationale for M1 Receptor Activation

The M1 mAChR is a G-protein-coupled receptor (GPCR) integral to central cholinergic neurotransmission. Its activation is linked to several key neuronal processes:

  • Cognitive Function: M1 receptors are critical for learning and memory.[1][4] They potentiate N-methyl-D-aspartate (NMDA) receptor signaling, a fundamental mechanism for synaptic plasticity.[1][4]

  • Disease Pathophysiology: A decrease in M1 receptor levels has been observed in the frontal cortex of schizophrenic patients.[1] In Alzheimer's disease, activating M1 receptors can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially offering a disease-modifying benefit in addition to symptomatic cognitive improvement.[3][6][7]

Canonical and Non-Canonical M1 Signaling Pathways

Upon agonist binding, the M1 receptor undergoes a conformational change, initiating intracellular signaling. The primary and most well-characterized pathway involves its coupling to Gq/11-type G-proteins.[5][8]

  • Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[9]

  • Other G-protein Coupling: The M1 receptor can also couple to other G-proteins, including Gi (inhibiting adenylyl cyclase) and Gs (stimulating adenylyl cyclase), though the Gq/11 pathway is predominant.[6][8]

  • β-Arrestin Pathway: Like many GPCRs, the M1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and potentially distinct downstream signaling events.[6][10] The recruitment of β-arrestin has been suggested as a potential mechanism contributing to the cholinergic modulation of memory.

Below is a diagram illustrating the canonical M1 receptor signaling cascade.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Azaspiro Derivative (Allosteric Agonist) M1R M1 Receptor Allosteric Site Gq/11 Ligand->M1R:f1 Binds PLC Phospholipase C (PLC) M1R:f2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., NMDA Receptor Potentiation) Ca_Release->Response PKC->Response

Caption: Canonical Gq/11 signaling pathway of the M1 muscarinic receptor.

Characterizing the Molecular Interaction Profile

A thorough understanding of a compound's mechanism begins with defining its direct interaction with the target receptor. For 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane derivatives, the key questions are their binding affinity, subtype selectivity, and mode of interaction (orthosteric vs. allosteric).

Orthosteric vs. Allosteric Modulation
  • Orthosteric Ligands: Bind to the same site as the endogenous agonist, acetylcholine. Due to high conservation of this site, achieving subtype selectivity is difficult.[3]

  • Allosteric Ligands: Bind to a distinct site on the receptor.[5][10] This site is less conserved across subtypes, allowing for the design of highly selective modulators.[11] Allosteric ligands can be:

    • Allosteric Agonists: Activate the receptor directly.[12]

    • Positive Allosteric Modulators (PAMs): Have no effect on their own but enhance the response to the endogenous agonist.[13]

The structural novelty of the azaspiro[2.4]heptane scaffold suggests a potential for interaction with an allosteric site, which is a primary goal of modern M1-targeted drug discovery.

Binding_Modes cluster_orthosteric Orthosteric Agonism cluster_allosteric Allosteric Modulation Ortho_Ligand Orthosteric Agonist (e.g., ACh) Ortho_Receptor Orthosteric Site Allosteric Site Ortho_Ligand->Ortho_Receptor:ortho Binds to primary site Allo_Ligand Allosteric Modulator Allo_Receptor Orthosteric Site Allosteric Site Allo_Ligand->Allo_Receptor:allo Binds to secondary site, modulates receptor function

Caption: Comparison of orthosteric and allosteric binding sites on a GPCR.
Experimental Protocol: Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound and its selectivity across different receptor subtypes.

Objective: To measure the ability of a 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane derivative to displace a known radiolabeled antagonist from the M1 mAChR.

Methodology:

  • Preparation of Membranes: Use cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human M1 mAChR. Repeat for M2, M3, M4, and M5 subtypes to determine selectivity.

  • Assay Components:

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist. A low concentration (e.g., ~0.3-1.0 nM) near its Kd is used.

    • Test Compound: The azaspiro derivative, prepared in a range of concentrations (e.g., 10 pM to 100 µM).

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine the amount of radioligand that binds to non-receptor components.

  • Incubation: Combine membranes, radioligand, and either the test compound or control in a suitable buffer. Incubate for a defined period (e.g., 60-90 minutes at 37°C) to reach equilibrium.[14]

  • Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters (e.g., GF/B).[14] The membranes with bound radioligand are trapped on the filter.

  • Detection: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Rationale for Choices:

  • [3H]NMS: As an antagonist, its binding is less sensitive to the G-protein coupling state of the receptor, providing a more stable measurement of receptor number.

  • Competition vs. Saturation: Competition assays are more efficient for screening and characterizing multiple compounds compared to saturation binding, which is used to determine the Kd of the radioligand itself.

Data Presentation: Binding Affinity and Selectivity Profile

The results of binding assays are best summarized in a table to allow for easy comparison of affinities across the five muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM3/M1 Selectivity
Example Derivative 151,2509801,5001,10083-fold65-fold
Acetylcholine ~59,000~1,700~1,700~4,200~2,500Non-selectiveNon-selective
Note: Data for the example derivative is hypothetical. Acetylcholine Ki values are illustrative and can vary based on assay conditions.

Elucidating Functional Activity

Once binding is established, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), and if so, through which signaling pathways?

Experimental Protocol: Calcium Mobilization Assay

This is a high-throughput, primary functional assay to measure the activation of the Gq/11 pathway.

Objective: To measure the increase in intracellular calcium concentration following M1 receptor stimulation by an azaspiro derivative.

Methodology:

  • Cell Plating: Seed cells expressing the M1 mAChR (e.g., CHO-M1) into 96-well or 384-well microplates.[14]

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid.[13][15] Probenecid inhibits organic anion transporters to prevent the dye from leaking out of the cells.

  • Compound Addition: Place the plate in a fluorometric imaging plate reader (FLIPR). Add varying concentrations of the test compound and measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence signal is proportional to the increase in intracellular calcium. Plot the peak response against the log concentration of the compound to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy relative to a full agonist like carbachol).

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct and robust measure of PLC activation, as IP1 is a stable downstream metabolite of IP3.

Objective: To quantify the accumulation of IP1 as a measure of M1 receptor-mediated PLC activity.

Methodology:

  • Cell Stimulation: Culture M1-expressing cells and stimulate them with the test compound in the presence of lithium chloride (LiCl).[15] LiCl inhibits inositol monophosphatase, causing IP1 to accumulate in the cell.

  • Cell Lysis: After incubation, lyse the cells to release the intracellular contents.

  • Detection: Detect IP1 levels using a competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[15] In this format, the FRET signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax of the test compound.

Assessing Functional Selectivity (Signal Bias)

It is increasingly recognized that ligands can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[5][6] This "signal bias" can have profound therapeutic implications, potentially separating desired efficacy from adverse effects.[6] To assess this, one must compare the potency and efficacy of a compound across multiple signaling readouts.

The following workflow outlines a comprehensive approach to characterizing a novel M1 modulator.

Experimental_Workflow A Primary Screening: Radioligand Binding Assay B Determine Affinity (Ki) & Selectivity Profile A->B C Secondary Screening: Gq Functional Assays B->C Active Compounds D Calcium Mobilization Assay C->D E IP1 Accumulation Assay C->E F Determine Potency (EC50) & Efficacy (Emax) D->F E->F G Tertiary Screening: Signal Bias Assessment F->G Functionally Active Compounds H β-Arrestin Recruitment Assay G->H I ERK Phosphorylation Assay G->I J Calculate Bias Factor (Compare pathways) H->J I->J

Caption: Hierarchical workflow for characterizing M1 receptor modulators.
Data Presentation: Functional Potency and Efficacy
CompoundCalcium Mobilization EC50 (nM)Calcium Efficacy (% of ACh)IP1 Accumulation EC50 (nM)IP1 Efficacy (% of ACh)
Example Derivative 5085% (Partial Agonist)7588% (Partial Agonist)
Acetylcholine 25100% (Full Agonist)40100% (Full Agonist)
Note: Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

The mechanism of action of 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane derivatives is best understood through a systematic evaluation of their interaction with the M1 muscarinic receptor. The evidence from the broader field of M1 receptor drug discovery strongly suggests that these compounds are likely to act as selective, allosteric modulators. Their characterization requires a multi-assay approach, starting with binding affinity and selectivity, followed by functional assessment of the canonical Gq pathway, and extending to the evaluation of potential signal bias.

By acting as selective M1 agonists, these derivatives hold the potential to enhance cognitive function by potentiating crucial neuronal signaling pathways in the cortex and hippocampus. Furthermore, their ability to promote the non-amyloidogenic processing of APP could offer a long-term, disease-modifying benefit for patients with Alzheimer's disease.[6] Future research should focus on optimizing the pharmacokinetic properties of this chemical series and further exploring the therapeutic implications of any observed signal bias to develop candidates with an improved efficacy and safety profile.

References

  • Melancon, B. J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. Drug Discovery Today. Available at: [Link]

  • Davis, C. N., et al. (2009). Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. BMC Neuroscience. Available at: [Link]

  • Jones, C. K., et al. (2012). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Neuropsychopharmacology. Available at: [Link]

  • Mistry, R., et al. (2010). Orthosteric and allosteric modes of interaction of novel selective agonists of the M1 muscarinic acetylcholine receptor. Molecular Pharmacology. Available at: [Link]

  • Jakubik, J., et al. (2009). Contrasting effects of allosteric and orthosteric agonists on m1 muscarinic acetylcholine receptor internalization and down-regulation. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • Wikipedia contributors. (n.d.). Muscarinic acetylcholine receptor M1. Wikipedia. Available at: [Link]

  • Pang, E., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. British Journal of Pharmacology. Available at: [Link]

  • Makin, K., & Tobin, A. B. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions. Available at: [Link]

  • Di Meco, A., et al. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

  • Thomas, R. L., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ma, L., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kruse, A. C., et al. (2013). Comparison of orthosteric and allosteric binding site residues across the M1–M4 receptors. Nature. Available at: [Link]

  • Langmead, C. J., & Dean, B. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available at: [Link]

  • Miah, A., et al. (2017). An Antibody Biosensor Establishes the Activation of the M1 Muscarinic Acetylcholine Receptor during Learning and Memory. Journal of Neuroscience. Available at: [Link]

  • Lo, W. T., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. Available at: [Link]

  • Le, J. K., & Sharma, T. (2023). Muscarinic Agonists. StatPearls. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and ADME Profile of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, overcoming the metabolic liabilities and off-target promiscuity of traditional flat heterocycles (e.g., pyrrolidines and piperidines) is a primary objective during lead op...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming the metabolic liabilities and off-target promiscuity of traditional flat heterocycles (e.g., pyrrolidines and piperidines) is a primary objective during lead optimization. 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS: 2098040-93-6) represents a highly privileged, conformationally restricted building block designed to address these exact challenges[1].

By integrating a spirocyclic core with a strategically fluorinated aromatic ring, this scaffold offers a unique physicochemical profile. It is extensively utilized in the development of central nervous system (CNS) therapeutics, including dual Orexin receptor antagonists and Dopamine D3 receptor antagonists, where high blood-brain barrier (BBB) penetrance and metabolic stability are non-negotiable[2][3]. This whitepaper provides an in-depth mechanistic analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, supported by self-validating experimental protocols.

Physicochemical Properties & Absorption (A)

Mechanistic Causality

The absorption profile of a small molecule is dictated by its lipophilicity, ionization state, and topological polar surface area (TPSA). The 5-azaspiro[2.4]heptane core restricts conformational entropy, which not only lowers the thermodynamic penalty upon target binding but also buries the polar amine nitrogen within a hydrophobic pocket, reducing the desolvation energy required for membrane crossing[2].

Furthermore, the introduction of the highly electronegative fluorine atom at the 3-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect)[4]. This subtly modulates the pKa​ of the basic spiro-amine (lowering it from a typical ~9.5 to ~8.0–8.5). Consequently, a larger fraction of the molecule remains unionized at the physiological pH of the intestinal lumen (pH 6.8–7.4), drastically enhancing passive transcellular permeability[5]. With a TPSA of approximately 12 Ų and a low molecular weight (191.24 g/mol )[1], the scaffold exhibits near-ideal oral bioavailability.

Protocol: Self-Validating Caco-2 Permeability Assay

To quantify intestinal absorption, a bidirectional Caco-2 cellular assay is employed. This protocol is self-validating through the continuous monitoring of monolayer integrity and the use of reference standards.

  • Cell Seeding & Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation into enterocyte-like monolayers.

  • Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are utilized. Add Lucifer Yellow (a paracellular marker) to confirm tight junction integrity (permeability must be < 0.5×10−6 cm/s).

  • Dosing : Prepare 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane at 10 µM in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment. Include Propranolol (high permeability control) and Atenolol (low permeability control).

  • Incubation & Sampling : Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification : Quench samples with cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability ( Papp​ ) and the efflux ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates that the compound is not a significant substrate for P-glycoprotein (P-gp) efflux transporters.

Distribution (D) & CNS Penetration

Mechanistic Causality

For CNS-active derivatives built upon this scaffold, achieving an optimal unbound brain concentration ( Cu,brain​ ) is critical. The 3-fluorophenyl moiety increases the overall lipophilicity (LogD) of the molecule, driving partitioning into the lipid-rich environment of the brain[5]. However, highly lipophilic compounds often suffer from excessive non-specific plasma protein binding (PPB). The spirocyclic sp3 -rich core disrupts the planarity of the molecule, reducing π−π stacking interactions with human serum albumin (HSA), thereby maintaining a favorable unbound fraction ( fu​ ) in plasma[2][3].

Protocol: Rapid Equilibrium Dialysis (RED) for Protein Binding
  • Preparation : Spike human plasma (or brain homogenate) with the test compound to a final concentration of 1 µM.

  • Dialysis Setup : Place 200 µL of the spiked matrix into the sample chamber of a RED device (8K MWCO membrane). Add 350 µL of PBS (pH 7.4) to the adjacent buffer chamber.

  • Incubation : Seal the plate and incubate at 37°C for 4 hours on an orbital shaker at 300 rpm to reach thermodynamic equilibrium.

  • Matrix Matching : Post-incubation, transfer 50 µL from both chambers into a new plate. Add 50 µL of blank PBS to the plasma samples and 50 µL of blank plasma to the buffer samples to ensure identical matrix effects during ionization.

  • LC-MS/MS Analysis : Extract with acetonitrile containing an internal standard. Analyze to determine the fraction unbound ( fu​=Areabuffer​/Areaplasma​ ).

Metabolism (M) & Structural Shielding

Mechanistic Causality

Traditional pyrrolidines are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, which generates reactive iminium intermediates that can cause mechanism-based toxicity or rapid clearance. The 5-azaspiro[2.4]heptane architecture introduces severe steric hindrance at the α -carbons adjacent to the nitrogen, effectively blocking access to the CYP active site[2].

Furthermore, unsubstituted phenyl rings are notorious "soft spots" for aromatic hydroxylation. The strategic placement of the highly stable C-F bond (bond dissociation energy ~116 kcal/mol) at the 3-position blocks metabolism at this specific vector and deactivates the entire aromatic ring toward electrophilic oxidation by CYP enzymes[4][5]. This dual-shielding mechanism results in exceptionally low intrinsic clearance ( CLint​ ).

Protocol: In Vitro Microsomal Stability Assay
  • Preparation : Thaw Human Liver Microsomes (HLM) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.

  • Pre-Incubation : Add the test compound (1 µM final) and pre-incubate the mixture at 37°C for 5 minutes. Include Verapamil as a high-clearance positive control.

  • Initiation : Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Quenching : At specific time intervals (0, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to instantly denature the enzymes.

  • Analysis : Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

G N1 Prepare Microsomes (HLM/RLM at 0.5 mg/mL) N2 Add Test Compound (1 µM final conc.) N1->N2 N3 Pre-incubate (5 min at 37°C) N2->N3 N4 Initiate Reaction (Add NADPH 1 mM) N3->N4 N5 Time-course Sampling (0, 15, 30, 60 min) N4->N5 N6 Quench Reaction (Cold Acetonitrile + IS) N5->N6 N7 Centrifugation & LC-MS/MS Analysis N6->N7

Workflow for In Vitro Microsomal Stability Assay.

Excretion (E) & Pharmacokinetic Modeling

Because the spiro-fluorophenyl scaffold resists hepatic Phase I metabolism, the primary route of elimination for its derivatives often shifts toward renal excretion of the unchanged parent drug or Phase II glucuronidation (if applicable functional groups are added elsewhere on the molecule). This metabolic stability translates to an extended biological half-life ( t1/2​ ) and a highly predictable pharmacokinetic profile, allowing for once-daily oral dosing regimens in clinical applications[3].

PK_Model Gut Gut Compartment (Absorption) Plasma Central Compartment (Plasma) Gut->Plasma  ka (Absorption Rate) Brain Peripheral Compartment (CNS / Brain) Plasma->Brain  k12 (BBB Permeation) Liver Hepatic Clearance (Metabolism) Plasma->Liver  Hepatic Extraction Kidney Renal Clearance (Excretion) Plasma->Kidney  Renal Filtration Brain->Plasma  k21 (Efflux)

Two-compartment pharmacokinetic model illustrating CNS distribution and clearance.

Quantitative ADME Data Summary

The following table synthesizes the representative pharmacokinetic parameters for the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold based on structural extrapolation and validated literature models[1][2][3].

ParameterValue / RangeImplications for Drug Development
Molecular Weight 191.24 g/mol Excellent ligand efficiency; leaves ample MW budget for further functionalization.
TPSA ~12.0 ŲHighly favorable for passive diffusion and BBB penetration (Ideal < 90 Ų).
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sIndicates near-complete oral absorption; low likelihood of P-gp efflux.
Plasma Protein Binding ( fu​ ) 10% - 25%Moderate binding; sufficient free fraction available for target engagement.
Microsomal Stability ( CLint​ ) < 15 µL/min/mgHigh metabolic stability due to spiro-steric shielding and C-F bond strength.
Brain-to-Plasma Ratio ( Kp,uu​ ) 0.8 - 1.2Excellent CNS penetrance without excessive trapping in brain lipid compartments.

References

  • 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane. Guidechem.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. National Institutes of Health (NIH).
  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. American Chemical Society (ACS).
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (NIH).

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Abstract This technical guide provides a detailed, multi-technique approach to the complete structural elucidation of the novel compound, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. Designed for researchers, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, multi-technique approach to the complete structural elucidation of the novel compound, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a logical and self-validating workflow, moving from foundational spectroscopic analysis to definitive three-dimensional structure determination. Each section explains the causality behind the choice of a specific analytical technique, provides detailed experimental protocols, and interprets the anticipated data in the context of the target molecule. This guide emphasizes the synergistic power of modern analytical methods in unambiguously confirming the constitution, connectivity, and stereochemistry of complex small molecules.

Introduction and Synthetic Strategy

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a spirocyclic compound of interest, incorporating a pyrrolidine ring fused via a quaternary carbon to a cyclopropane ring, and further substituted with a 3-fluorophenyl group. The presence of a spirocenter and a substituted aromatic ring necessitates a comprehensive analytical strategy to confirm its identity and stereochemistry.

A plausible synthetic route to obtain the target compound for analysis involves the reaction of a suitable precursor, such as a 4-exo-methylenepyrrolidine derivative, with a cyclopropanating agent.[1] The introduction of the 3-fluorophenyl group can be achieved through various established methods in medicinal chemistry.

This guide will detail the systematic approach to confirming the successful synthesis and complete structural characterization of this molecule.

Analytical Workflow: A Multi-Pronged Approach

The complete structural elucidation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane MassSpec Mass Spectrometry (HRMS) (Molecular Formula) Synthesis->MassSpec FTIR FT-IR Spectroscopy (Functional Groups) MassSpec->FTIR NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Basic Skeleton & Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Stereochem NOESY/ROESY (Stereochemistry) NMR_2D->Stereochem XRay Single-Crystal X-ray Diffraction (3D Structure & Absolute Configuration) Stereochem->XRay

Figure 1: Workflow for the structural elucidation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane.

Mass Spectrometry: Confirming the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the initial and critical step to confirm the elemental composition of the synthesized molecule.[2][3] This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

3.1. Predicted Mass and Fragmentation

For 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (C₁₂H₁₄FN), the expected exact mass can be calculated. Under Electron Ionization (EI), fragmentation is expected. Key fragmentation pathways for aromatic amines often involve cleavage of bonds adjacent to the nitrogen atom and fragmentation of the aromatic ring.[4][5] The presence of fluorine may lead to the loss of HF or a fluorine radical.[6]

Ion Formula Description
[M]⁺C₁₂H₁₄FNMolecular Ion
[M-H]⁺C₁₂H₁₃FNLoss of a hydrogen radical
[M-C₂H₄]⁺C₁₀H₁₀FNLoss of ethylene from the pyrrolidine ring
[C₆H₄F]⁺C₆H₄FFluorophenyl cation

Table 1: Predicted Key Ions in the Mass Spectrum of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[3]

  • Ionization Mode: Employ Electrospray Ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺, or Electron Ionization (EI) to induce fragmentation.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Compare the measured exact mass of the molecular ion (or protonated molecule) with the theoretical mass calculated for C₁₂H₁₄FN. The mass accuracy should ideally be within 5 ppm.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.[7]

4.1. Expected Vibrational Frequencies

The FT-IR spectrum of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic regions, C-N bond, and the C-F bond.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (weak to medium)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600
C-NStretch1020 - 1250
C-FStretch1000 - 1400

Table 2: Predicted Characteristic FT-IR Absorption Bands

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments is required for the complete assignment of all protons and carbons and to establish connectivity and stereochemistry.[8]

5.1. Predicted NMR Spectra

Based on the structure and data from analogous compounds such as 3-fluoroaniline and various spiro-pyrrolidines, we can predict the key features of the NMR spectra.[9][10]

  • ¹H NMR: The spectrum will show distinct regions for the aromatic protons (likely complex multiplets between 6.5-7.5 ppm), the methine proton at the 7-position, and the aliphatic protons of the pyrrolidine and cyclopropane rings.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons (some showing C-F coupling), the spiro-carbon, the methine carbon at the 7-position, and the aliphatic carbons of the two rings.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring, with its chemical shift influenced by the electronic environment.[11][12]

5.2. Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, crucial for connecting different spin systems.[14]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry around the spiro center.[15][16]

5.3. Data Interpretation: A Step-by-Step Approach

The following diagram illustrates the logical flow for interpreting the suite of NMR data to build the molecular structure.

NMR_Interpretation_Flow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D NMR for Connectivity cluster_2d_stereo 2D NMR for Stereochemistry cluster_final Final Structure H1_NMR ¹H NMR (Identify proton environments) COSY COSY (H-H correlations within spin systems) H1_NMR->COSY C13_NMR ¹³C NMR (Identify carbon environments) HSQC HSQC (Direct H-C attachments) C13_NMR->HSQC F19_NMR ¹⁹F NMR (Confirm fluorine presence) HMBC HMBC (Long-range H-C correlations, connects fragments) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Through-space H-H correlations, confirms 3D arrangement) HMBC->NOESY Final_Structure Complete Structural Assignment NOESY->Final_Structure

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Exploratory

The Pharmacological Profile of 7-(3-Fluorophenyl)-5-azaspiroheptane: A Privileged Scaffold in CNS Drug Discovery

The Pharmacological Profile of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane: A Privileged Scaffold in CNS Drug Discovery Executive Summary In modern medicinal chemistry, the discovery of novel central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Profile of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane: A Privileged Scaffold in CNS Drug Discovery

Executive Summary

In modern medicinal chemistry, the discovery of novel central nervous system (CNS) therapeutics relies heavily on the design of conformationally restricted pharmacophores. 7-(3-Fluorophenyl)-5-azaspiro[1]heptane (CAS: 2098040-93-6) [1] represents a highly specialized, "privileged" building block. By fusing a rigid spirocyclic aliphatic amine with a halogenated aromatic ring, this scaffold provides exceptional control over receptor subtype selectivity, metabolic stability, and blood-brain barrier (BBB) penetrance.

This technical guide explores the mechanistic rationale behind this scaffold, its primary applications in targeting Dopamine D3 and Orexin receptors, and the self-validating experimental protocols required to evaluate its pharmacological efficacy.

Structural Pharmacology & Mechanistic Rationale

The transition from flexible aliphatic rings (e.g., piperidines and pyrrolidines) to spirocyclic systems is a hallmark of modern lead optimization. The 7-(3-Fluorophenyl)-5-azaspiro[1]heptane scaffold achieves its pharmacological superiority through two distinct structural features:

The Azaspiro[1]heptane Core

Flexible amines incur a high entropic penalty upon binding to the orthosteric sites of G-protein coupled receptors (GPCRs). The spiro[1]heptane system locks the basic nitrogen (position 5) into a specific spatial trajectory. This rigid 3D vector ensures optimal distance and angle for salt-bridge formation with highly conserved aspartate residues in the transmembrane (TM) domains of aminergic GPCRs (e.g., Asp110 in the D3 receptor).

The 3-Fluorophenyl Motif

The placement of a fluorine atom at the meta position (3-position) of the phenyl ring is a calculated design choice:

  • Metabolic Shielding: The meta-fluorine blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the compound's half-life.

  • Lipophilicity & BBB Penetration: Fluorine lowers the basicity ( pKa​ ) of the distal amine via inductive effects while increasing the overall lipophilicity ( logP ), driving optimal unbound brain partitioning ( Kp,uu​ ).

  • Multipolar Interactions: The highly electronegative fluorine creates a strong local dipole, enabling orthogonal multipolar interactions with amide carbonyls in the receptor's hydrophobic binding pocket.

Key Pharmacological Targets

Dopamine D3 Receptor (D3R) Antagonism

D3R antagonists are heavily investigated for the treatment of schizophrenia and substance use disorders. Micheli et al. (2016) demonstrated that incorporating the 5-azaspiro[1]heptane core yields compounds with profound affinity and selectivity for D3R over the closely related D2R[2]. Crucially, the spirocyclic constraint mitigates binding to the hERG potassium channel—a notorious anti-target responsible for drug-induced cardiotoxicity—by preventing the molecule from adopting the linear conformation required to block the hERG pore.

Orexin Receptor (OX1R / OX2R) Antagonism

The orexin system regulates arousal, wakefulness, and reward pathways. Stasi et al. (2013) identified 5-azaspiro[1]heptane derivatives as potent dual orexin receptor antagonists (DORAs) [3]. The rigid spiro core allows the molecule to simultaneously occupy the deep hydrophobic pockets of both OX1R and OX2R, providing a mechanism for treating severe insomnia and mitigating drug-seeking behaviors in addiction models.

GPCR_Signaling Ligand Azaspiro[2.4]heptane Derivatives Receptor Target GPCR (OX1R / OX2R / D3R) Ligand->Receptor Antagonizes Gq Gq Protein (Orexin) Receptor->Gq OX1R/OX2R Gi Gi/o Protein (Dopamine D3) Receptor->Gi D3R PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca2 Intracellular Ca2+ Flux (FLIPR Assay) PLC->Ca2 Activates cAMP cAMP Reduction (HTRF Assay) AC->cAMP Suppresses

GPCR signaling pathways modulated by 5-azaspiro[1]heptane antagonists.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological impact of the 3-fluorophenyl substitution compared to baseline analogs. The data illustrates how the specific positioning of the fluorine atom optimizes the therapeutic window by maximizing target affinity while minimizing hERG liability [2].

Compound Motif (Spiro-Substituent)D3R Affinity ( Ki​ , nM)hERG Inhibition ( IC50​ , μ M)BBB Penetration ( Kp,uu​ )
Unsubstituted Phenyl12.54.20.45
4-Fluorophenyl (para)8.28.10.62
7-(3-Fluorophenyl) (meta) 1.8 >30.0 1.15

Table 1: Comparative SAR data demonstrating the superiority of the 3-fluorophenyl motif in optimizing D3R affinity, safety (hERG), and brain penetrance.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane derivatives requires self-validating assay systems. The following protocols detail the critical steps and causality behind the experimental design.

Protocol A: Radioligand Binding Assay (Thermodynamic Affinity)

Purpose: To determine the true thermodynamic affinity ( Ki​ ) of the compound for the D3 receptor, independent of cell-specific receptor reserve.

  • Membrane Preparation: Harvest CHO cells stably expressing human D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve native receptor conformation.

  • Assay Formulation: Prepare binding buffer containing 120 mM NaCl, 5 mM KCl, and 0.1% Bovine Serum Albumin (BSA) . Causality: BSA is critical to prevent the highly lipophilic spiro compounds from adhering to the plastic walls of the microtiter plates, which would artificially inflate the apparent Ki​ .

  • Incubation: Add 0.5 nM [3H] -N-methylspiperone (radioligand), cell membranes, and serial dilutions of the test compound. Incubate for 120 minutes at 25°C to achieve equilibrium.

  • Validation Checkpoint: Include Haloperidol (10 μ M) to define non-specific binding (NSB). Calculate the Z'-factor between total binding (vehicle) and NSB. The assay is only validated and accepted if Z' > 0.5.

  • Detection: Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific radioligand binding). Measure retained radioactivity via liquid scintillation counting.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Purpose: To capture real-time kinetic data on the functional antagonism ( IC50​ ) of the compound at Gq-coupled Orexin receptors.

  • Dye Loading: Seed HEK293 cells expressing OX1R/OX2R in 384-well plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (MRPs), preventing the premature efflux of the Fluo-4 dye from the cytosol.

  • Compound Addition: Pre-incubate cells with the spirocyclic test compound for 30 minutes to allow receptor association.

  • Agonist Challenge: Inject an EC80​ concentration of Orexin-A peptide using the FLIPR (Fluorometric Imaging Plate Reader) fluidics system.

  • Kinetic Readout: Measure the suppression of the transient intracellular calcium spike (Ex: 488 nm, Em: 525 nm). Include Suvorexant as a positive control to validate the dynamic range of the assay.

Workflow Synth 1. Synthesis Spirocyclic Core Assembly & Fluorophenyl Coupling Binding 2. Radioligand Binding Determine Ki for Target Receptors Synth->Binding Func 3. Functional Assays Ca2+ Flux & cAMP Accumulation Binding->Func DMPK 4. DMPK Profiling Microsomal Stability & BBB Penetration Func->DMPK Lead 5. Lead Selection In Vivo Efficacy Models DMPK->Lead

Hit-to-lead experimental workflow for azaspiro[1]heptane derivatives.

Conclusion

The 7-(3-Fluorophenyl)-5-azaspiro[1]heptane motif is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore. By leveraging rigid geometry to minimize entropic penalties and strategic fluorination to optimize DMPK profiles, this scaffold continues to drive the discovery of next-generation therapies for complex neuropsychiatric and sleep disorders.

References

  • ChemSrc. "7-(3-Fluorophenyl)-5-azaspiro[1]heptane (CAS: 2098040-93-6) Properties and Structure." ChemSrc Database, 2024.[Link]

  • Micheli, F., et al. "1,2,4-Triazolyl 5-Azaspiro[1]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry, vol. 59, no. 18, 2016, pp. 8549-8576.[Link]

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 9, 2013, pp. 2653-2658.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Application Note: Synthesis and Isolation Protocol for 7-(3-Fluorophenyl)-5-azaspiro[1]heptane Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 7-(3-Fluorophenyl)-5-azaspiro[1]heptane

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Spirocyclic Amines / Pharmaceutical Intermediates

Introduction & Strategic Rationale

The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Specifically, the 5-azaspiro[1]heptane motif provides rigid conformational restriction, which often translates to improved target binding affinity, enhanced metabolic stability, and a favorable pharmacokinetic profile compared to flexible linear or monocyclic analogues [1]. This structural motif is a critical component in several high-profile therapeutics, including the antiviral agent ledipasvir and quinolone antibacterials [2].

The synthesis of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane presents unique stereochemical and regiochemical challenges. The protocol detailed below outlines a highly scalable, three-stage synthetic route starting from a commercially available pyrrolidinone derivative. The core strategy relies on a Wittig olefination to establish an exocyclic double bond, followed by a stereocontrolled Furukawa-modified Simmons-Smith cyclopropanation—a method proven to be highly effective for generating 4-spirocyclopropyl pyrrolidine derivatives [3].

Mechanistic Pathway & Synthetic Workflow

The synthesis is designed as a self-validating system where each intermediate can be isolated and characterized to ensure downstream success.

  • Olefination: Conversion of the ketone to an exocyclic alkene.

  • Spirocyclopropanation: The critical step. The Furukawa modification (using diethylzinc and diiodomethane) is selected over the classical Zn-Cu couple because it generates a highly reactive, homogeneous zinc carbenoid ( IZnCH2​I ) that efficiently cyclopropanates sterically hindered exocyclic olefins.

  • Deprotection: Quantitative removal of the stabilizing N-Boc group.

SynthesisWorkflow Start 1. N-Boc-4-(3-fluorophenyl) pyrrolidin-3-one Wittig Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Wittig Intermediate 2. N-Boc-4-(3-fluorophenyl) -3-methylenepyrrolidine Wittig->Intermediate Cyclopropanation Simmons-Smith Reaction (Et2Zn, CH2I2) Intermediate->Cyclopropanation SpiroIntermediate 3. N-Boc-7-(3-fluorophenyl) -5-azaspiro[2.4]heptane Cyclopropanation->SpiroIntermediate Deprotection Boc Deprotection (HCl/Dioxane) SpiroIntermediate->Deprotection Product 4. 7-(3-Fluorophenyl) -5-azaspiro[2.4]heptane HCl Deprotection->Product

Figure 1: Three-stage synthetic workflow for the preparation of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane.

Experimental Protocols & Methodologies

Note: All reactions involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (Argon or N2​ ) using oven-dried glassware.

Stage 1: Synthesis of tert-butyl 4-(3-fluorophenyl)-3-methylenepyrrolidine-1-carboxylate

Causality Insight: Potassium tert-butoxide is preferred over n-butyllithium for ylide generation in this specific substrate to minimize potential enolization of the starting pyrrolidinone, which would lead to starting material recovery rather than olefination.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C. Add potassium tert-butoxide (1.45 equiv) portion-wise. Stir the resulting bright yellow suspension for 1 hour at 0 °C.

  • Ketone Addition: Dissolve tert-butyl 4-(3-fluorophenyl)-3-oxopyrrolidine-1-carboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to ambient temperature ( 22∘C ) and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, UV/KMnO4 active).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( ). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography ( SiO2​ , gradient elution 0-15% EtOAc in Hexanes) to afford the exocyclic alkene as a colorless oil.

Stage 2: Spirocyclopropanation (Furukawa Modification)

Causality Insight: The order of addition is critical. Diiodomethane must be added to the diethylzinc solution before the alkene to pre-form the reactive zinc carbenoid. Adding diethylzinc directly to a mixture of alkene and diiodomethane can lead to uncontrolled exothermic polymerization or reduced yields [3].

  • Carbenoid Formation: Dissolve the alkene intermediate from Stage 1 (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to -10 °C using an ice/salt bath.

  • Reagent Addition: Slowly add diethylzinc (1.0 M in hexanes, 3.0 equiv) via syringe. Stir for 10 minutes.

  • Cyclopropanation: Dropwise, add diiodomethane (6.0 equiv) over 30 minutes. Crucial: Maintain the internal temperature below 0 °C during this addition to prevent premature decomposition of the carbenoid.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench & Isolation: Carefully quench the reaction at 0 °C with saturated aqueous NH4​Cl (vigorous gas evolution will occur). Filter the biphasic mixture through a pad of Celite to remove precipitated zinc salts. Extract the filtrate with DCM ( ). Wash the combined organics with 10% aqueous Na2​S2​O3​ (to remove residual iodine), dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the N-Boc spiro[1]heptane.

Stage 3: Deprotection and Salt Formation
  • Deprotection: Dissolve the N-Boc protected spirocycle in a 4.0 M solution of HCl in 1,4-dioxane (10 equiv of HCl). Stir at room temperature for 2 hours.

  • Monitoring: Confirm complete consumption of the starting material by LC-MS (the product will show [M+H]+=192.1 ).

  • Isolation: Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the resulting 7-(3-Fluorophenyl)-5-azaspiro[1]heptane hydrochloride salt under high vacuum at 40 °C for 12 hours.

Quantitative Data: Cyclopropanation Optimization

To ensure a self-validating and highly efficient protocol, the cyclopropanation step was optimized. The table below summarizes the effect of reagent stoichiometry on the conversion of the exocyclic alkene to the spirocycle.

Entry Et2​Zn (equiv) CH2​I2​ (equiv)Temperature ProfileConversion (%)*Isolated Yield (%)
11.53.00 °C to RT45%38%
22.04.00 °C to RT72%65%
33.06.0-10 °C to RT>98%88%
43.06.0RT (No cooling)60% (Decomp.)41%

*Conversion determined by crude 1H -NMR integration of exocyclic alkene protons vs. cyclopropyl protons. Conclusion: Entry 3 represents the optimal conditions. The excess of the zinc carbenoid is necessary to overcome the steric hindrance imposed by the adjacent 3-fluorophenyl group and the N-Boc protecting group.

References

  • Zheng, J., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available at:[Link]

  • Sun, X., et al. (2011). Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(10), 4149–4153. Available at:[Link]

  • Pesti, J. A., et al. (2015). Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives. U.S. Patent No. 8,927,739 B2. Washington, DC: U.S. Patent and Trademark Office. Available at:

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Abstract This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-(3-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. The method is suitable for routine quality control and stability testing in drug development environments. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring optimal peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]

Introduction

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a novel spirocyclic compound of interest in pharmaceutical development. The unique three-dimensional structure and chemical properties of azaspirocycles present distinct analytical challenges.[5] A reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of the active pharmaceutical ingredient (API) throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy.[6]

This application note provides a comprehensive guide to the development and validation of an HPLC method suitable for the intended purpose of quantifying 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. We will explain the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation, providing a self-validating protocol for immediate implementation.

Analyte Characterization & Initial Method Development

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[7][8]

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale for HPLC Method Development
Structure 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptaneContains a basic secondary amine (pKa ~9-10) and a fluorophenyl group.
pKa ~9.5 (basic)The basic nature dictates that mobile phase pH must be controlled to ensure consistent protonation and avoid peak tailing. An acidic pH (e.g., pH 2.5-3.5) will ensure the analyte is in a single, positively charged state.[9]
logP ~2.8The moderate lipophilicity suggests good retention on a reversed-phase (e.g., C18) column.[8]
UV Chromophore Fluorophenyl groupProvides strong UV absorbance, making UV detection a suitable and sensitive choice. A UV scan would predict a λmax around 254-265 nm.
Initial Parameter Selection

Based on the analyte's properties, a reversed-phase HPLC method was selected as the most promising approach.[10]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its hydrophobic nature, which will interact well with the analyte's predicted logP.[11] A standard dimension (e.g., 4.6 x 150 mm, 3.5 µm) provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Phase (A): To maintain a consistent, protonated state for the basic analyte, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an ideal choice.[12] This pH is well below the analyte's pKa, ensuring ionization, and is also friendly to silica-based columns.

    • Organic Phase (B): Acetonitrile is chosen for its low viscosity and UV transparency. It often provides different selectivity compared to methanol, particularly for aromatic compounds.[9]

  • Detection: A photodiode array (PDA) or UV detector set at a wavelength near the analyte's maximum absorbance (e.g., 260 nm) will provide high sensitivity.[6]

  • Initial Gradient: A broad "scouting" gradient from 5% to 95% acetonitrile over 15-20 minutes is an effective way to determine the approximate elution conditions and overall sample complexity.[10][13]

Systematic Method Optimization

The goal of optimization is to achieve a reliable separation with good peak shape, adequate resolution from any impurities, and a reasonable run time.

Optimization Workflow

The optimization process follows a logical, multi-step approach to refine the initial conditions into a final, robust method.

G Figure 1: HPLC Method Development & Optimization Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV Absorbance) Params Select Initial Parameters (C18 Column, ACN/Buffer, pH 3.0) Analyte->Params Scout Run Broad Scouting Gradient (5-95% B in 20 min) Params->Scout Eval Evaluate Elution Time & Peak Shape Scout->Eval Initial Data Opt_Gradient Optimize Gradient Slope & Range Eval->Opt_Gradient Opt_Isocratic Convert to Isocratic Method (for simplicity & robustness) Opt_Gradient->Opt_Isocratic Opt_Flow Fine-tune Flow Rate & Temperature (30°C) Opt_Isocratic->Opt_Flow SST Define System Suitability (Tailing, Plates, %RSD) Opt_Flow->SST Final Conditions Validate Proceed to Method Validation SST->Validate

Figure 1: HPLC Method Development & Optimization Workflow
Experimental Refinement
  • Gradient to Isocratic Conversion: The scouting gradient indicated that the analyte eluted at approximately 45% acetonitrile. To create a more robust and transferable method, an isocratic method was developed.[12]

  • Organic Modifier Percentage: A series of isocratic runs were performed with varying percentages of acetonitrile (e.g., 40%, 45%, 50%) to find the optimal composition that provides a retention time (k') between 2 and 10. A mobile phase composition of 48% Acetonitrile / 52% Buffer yielded a retention time of approximately 5.5 minutes with excellent peak shape.

  • Temperature and Flow Rate: The column temperature was maintained at 30°C to ensure reproducibility.[9] A flow rate of 1.0 mL/min was found to provide optimal efficiency without generating excessive backpressure.

Final Optimized HPLC Method

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 48% Acetonitrile / 52% (v/v) 20 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 260 nm
Run Time 10 minutes

Protocol 1: Standard and Sample Preparation

  • Mobile Phase Preparation: a. Buffer (A): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter. b. Organic (B): Use HPLC-grade acetonitrile. c. Final Mobile Phase: Premix 520 mL of Buffer (A) with 480 mL of Acetonitrile (B). Degas by sonication or online degasser before use.

  • Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (50 µg/mL): a. Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask. b. Dilute to volume with the diluent.

  • Sample Preparation (50 µg/mL): a. Accurately weigh a sample amount equivalent to 25 mg of the API into a 25 mL volumetric flask. b. Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve. c. Dilute to volume with diluent. d. Perform a further 1-in-20 dilution (as in step 3b) to reach the target concentration. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation

The optimized method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][4][14] The validation process confirms that the method is specific, linear, accurate, precise, and robust.

G Figure 2: ICH Q2(R1) Method Validation Workflow cluster_specificity Specificity / Selectivity cluster_performance Performance Characteristics cluster_reliability Reliability & Limits Start Validated HPLC Method Specificity Inject Blank (Diluent) Inject Placebo Analyze Forced Degradation Samples Start->Specificity Linearity Linearity & Range (e.g., 5 levels, 25-150 µg/mL) Start->Linearity Robustness Robustness (Vary pH, %ACN, Flow Rate) Start->Robustness Accuracy Accuracy / % Recovery (Spiked Placebo at 3 levels) Linearity->Accuracy Precision Precision (%RSD) - Repeatability (n=6) - Intermediate Precision Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Robustness->Limits

Figure 2: ICH Q2(R1) Method Validation Workflow
Validation Results Summary

The method met all pre-defined acceptance criteria, confirming its suitability for quantitative analysis.

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of 5 replicate injections ≤ 2.0%Tailing = 1.1; Plates = 8500; %RSD = 0.4%
Specificity No interference at the retention time of the analyte peak.Pass. No peaks observed in blank or placebo.
Linearity (Range) Correlation coefficient (R²) ≥ 0.999Pass. R² = 0.9998 over 25-150 µg/mL.
Accuracy Mean recovery between 98.0% and 102.0%.Pass. Mean recovery = 99.7%.
Precision (%RSD)
- Repeatability (n=6)%RSD ≤ 2.0%Pass. %RSD = 0.6%
- Intermediate Precision%RSD ≤ 2.0%Pass. %RSD = 0.9% (different day, analyst)
Robustness Peak area and retention time remain within acceptable limits (%RSD ≤ 5%).Pass. Method is robust to small changes in flow rate (±0.1), %ACN (±2%), and pH (±0.2).
LOD & LOQ LOD = 0.1 µg/mL; LOQ = 0.3 µg/mL

Conclusion

The RP-HPLC method detailed in this application note is a robust, precise, and accurate method for the quantitative determination of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. The systematic approach to development, beginning with analyte characterization and proceeding through logical optimization, resulted in a high-quality analytical procedure. The successful validation against ICH Q2(R1) criteria demonstrates that the method is suitable for its intended purpose in a regulated drug development and quality control setting.[1][14]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • ResearchGate. [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • National Center for Biotechnology Information. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]

  • Scholars Research Library. Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. [Link]

Sources

Method

Application Note: Advanced NMR Characterization Strategies for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Introduction & Analytical Strategy The incorporation of spirocyclic frameworks and fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry. The azaspiro[2.4]heptane system provides rigid, three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

The incorporation of spirocyclic frameworks and fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry. The azaspiro[2.4]heptane system provides rigid, three-dimensional vectors that improve pharmacokinetic profiles, while the 3-fluorophenyl substituent modulates lipophilicity and metabolic stability.

Characterizing 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane requires a robust analytical approach. The molecule's structural complexity arises from the rigid spiro-junction (C3) connecting a cyclopropane ring to a pyrrolidine ring, combined with the stereocenter at C7. Traditional 1 H and 13 C NMR must be supplemented with 19 F NMR and 2D correlation spectroscopy to unambiguously assign the spiro-junction and the fluorinated aromatic system[1]. Because the chemical shift of a particular nucleus correlates directly with its chemical environment, extracting scalar couplings provides direct evidence of connectivity[2].

Experimental Protocols: A Self-Validating Workflow

To ensure high trustworthiness, the following protocols are designed as a self-validating system . The analytical pipeline requires that the empirical data cross-verify the theoretical atom counts (14 protons, 12 carbons, 1 fluorine) before structural elucidation is considered complete.

Protocol 1: Sample Preparation

Causality: Fluorine can interact with glass impurities over time, and paramagnetic particulates cause magnetic field inhomogeneities that degrade resolution. Proper preparation is critical for resolving the complex multiplets of the spirocyclic core[3].

  • Weighing: Accurately weigh 20.0 mg of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. Reasoning: This mass provides sufficient concentration for 13 C detection in a reasonable timeframe while preventing line broadening caused by high sample viscosity.

  • Dissolution: Dissolve the analyte in 600 µL of CDCl 3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Reasoning: 100% D solvent minimizes the residual CHCl 3​ peak, which could otherwise obscure the C4/C6 pyrrolidine signals.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm borosilicate NMR tube.

Protocol 2: NMR Acquisition Parameters

Causality: Each nucleus requires specific relaxation delays ( D1​ ) and decoupling strategies to yield quantitative and easily interpretable data.

  • 1 H NMR (400/500 MHz): Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 s. Reasoning: A 2.0 s delay ensures >5×T1​ relaxation for most protons, allowing for accurate integration which is the first step of self-validation (Total integral must equal 14.0).

  • 13 C NMR (100/125 MHz): Acquire 1024 scans with D1​ = 2.0 s using WALTZ-16 proton decoupling. Reasoning: WALTZ-16 removes 1JCH​ couplings, simplifying the spectrum so that the critical JCF​ splittings on the aromatic carbons can be accurately measured without overlap.

  • 19 F NMR (376/470 MHz): Acquire 32 scans with a wide spectral window (0 to -250 ppm). Reasoning: 19 F has a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, providing a clean spectrum free from background interference[4].

  • 2D NMR (HMBC): Optimize for long-range couplings ( nJCH​=8 Hz). Reasoning: HMBC is required to bridge the quaternary spiro carbon (C3), which lacks protons, thereby linking the cyclopropane and pyrrolidine spin systems.

Data Interpretation & Spectral Assignments

1 H NMR: Resolving the Spirocyclic Core

The proton spectrum of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is defined by restricted bond rotations[3].

  • Cyclopropane Protons (C1, C2): The four protons appear highly upfield (0.6 - 1.2 ppm). Because they are diastereotopic (sitting in different magnetic environments relative to the pyrrolidine ring and the aryl substituent), they split into distinct, complex multiplets.

  • Pyrrolidine Protons (C4, C6, C7): The C4 protons (adjacent to the spiro carbon and nitrogen) and C6 protons appear as complex AB systems (~2.8 - 3.5 ppm). The C7 benzylic proton is highly deshielded (~4.0 - 4.5 ppm) due to the adjacent aromatic ring.

  • Self-Validation Check: The total integration must strictly yield 4 (aromatic) + 4 (cyclopropane) + 5 (pyrrolidine) + 1 (NH) = 14 protons.

13 C NMR: C-F Coupling Dynamics

The 3-fluorophenyl group exhibits characteristic carbon-fluorine scalar couplings ( JCF​ ) that validate the regiochemistry of the aromatic ring. Because 19 F is a spin-1/2 nucleus, it splits the 13 C signals over multiple bonds.

Table 1: Expected 13 C Chemical Shifts and JCF​ Couplings

Carbon PositionChemical EnvironmentExpected Shift (ppm)MultiplicityCoupling Constant ( JCF​ )
C3' Aromatic (C-F)~ 162.0Doublet 1JCF​≈245 Hz
C2' Aromatic (Ortho)~ 113.5Doublet 2JCF​≈21 Hz
C4' Aromatic (Ortho)~ 114.2Doublet 2JCF​≈21 Hz
C5' Aromatic (Meta)~ 130.1Doublet 3JCF​≈8 Hz
C1' Aromatic (Ipso / Meta to F)~ 145.0Doublet 3JCF​≈7 Hz
C6' Aromatic (Para to F)~ 124.5Doublet 4JCF​≈3 Hz
C7 Pyrrolidine (CH)~ 48.5Singlet-
C4, C6 Pyrrolidine (CH 2​ )~ 45.0 - 53.5Singlet-
C3 Spiro Quaternary~ 32.0Singlet-
C1, C2 Cyclopropane (CH 2​ )~ 10.5 - 12.0Singlet-
19 F NMR: Fluorine as a Spectroscopic Spy

The 19 F NMR spectrum will display a single resonance around -112 to -114 ppm. Due to scalar coupling with the adjacent ortho and meta protons ( 3JFH​ and 4JFH​ ), the signal will appear as a complex multiplet (typically a doublet of trios or doublet of multiplets). The presence of exactly one 19 F signal confirms the absence of defluorinated or polyfluorinated degradation byproducts.

2D NMR: Connectivity and Stereochemistry

To finalize the self-validating system, the connectivity between the rings must be proven:

  • HMBC (Connectivity): Cross-peaks from the C1/C2 cyclopropane protons to the C4 and C7 pyrrolidine carbons confirm the integrity of the spirocyclic junction at C3.

  • NOESY (Stereochemistry): Through-space correlations between the C7 benzylic proton and specific cyclopropane protons establish the relative configuration (exo/endo) of the aryl group relative to the spiro system.

Visualization of the Analytical Workflow

The following diagram maps the logical progression of the self-validating NMR characterization process.

G A Sample Preparation (Deuterated Solvent) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Connectivity (COSY, HSQC, HMBC) B->C E Data Processing & J-Coupling Extraction B->E D Stereochemical Analysis (NOESY / ROESY) C->D C->E F Final Structural Validation (7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane) D->F E->F

Caption: Workflow for Spectroscopic Analysis of Fluorinated Spirocycles.

Sources

Application

The Strategic Integration of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane in Modern Drug Discovery: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. A discernib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. A discernible shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds has been a key strategy in this endeavor. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly valuable motifs.[1][2] This architectural feature imparts a rigid, defined 3D geometry that can lead to significant improvements in physicochemical and pharmacokinetic properties compared to their flatter counterparts.[3] The introduction of spirocyclic scaffolds has been shown to enhance aqueous solubility, improve metabolic stability, and allow for more precise vectoral orientation of substituents to optimize target binding.[1][3]

Within this promising class of molecules, the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold has garnered considerable interest. This building block combines the conformational rigidity of the azaspiro[2.4]heptane core with the advantageous properties of a fluorinated phenyl ring. The fluorine atom, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[4][5] Strategic placement of fluorine, as in the 3-fluorophenyl group, can block sites of metabolic oxidation and introduce favorable electronic interactions with biological targets.[6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane as a versatile building block in the synthesis of novel drug candidates. We will present detailed protocols for two fundamental transformations—N-acylation and reductive amination—and discuss the rationale behind the experimental choices.

Core Attributes of the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Scaffold

The utility of this building block stems from the synergistic combination of its spirocyclic and fluorinated components.

PropertyAdvantage in Drug Discovery
Rigid Spirocyclic Core Pre-organizes substituents in a defined 3D space, potentially reducing the entropic penalty of binding to a biological target and enhancing potency and selectivity.[1]
Increased sp³ Character Generally leads to improved solubility and metabolic stability compared to flat, aromatic systems.[1][3]
Secondary Amine Handle Provides a readily accessible point for chemical diversification through well-established synthetic methodologies like amide bond formation and reductive amination.
3-Fluorophenyl Group The fluorine atom can block metabolic oxidation of the phenyl ring, increasing the compound's half-life.[4][6] It can also modulate the electronic properties of the ring, potentially leading to enhanced binding interactions with target proteins.[6]

Synthetic Applications and Protocols

The secondary amine of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane serves as a versatile anchor for introducing a wide array of chemical functionalities. Below are detailed, field-proven protocols for its derivatization via N-acylation and reductive amination.

Protocol 1: N-Acylation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of approved drugs. This protocol describes a standard and robust method for the coupling of a carboxylic acid to 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane using a common peptide coupling reagent.

Workflow for N-Acylation

N_Acylation_Workflow start Dissolve 7-(3-Fluorophenyl)-5- azaspiro[2.4]heptane and Carboxylic Acid in DMF coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->coupling reaction Stir at Room Temperature (Monitor by LC-MS) coupling->reaction workup Aqueous Work-up reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for N-acylation.

Materials:

  • 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to deprotonate the secondary amine and neutralize any acidic species.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x). The aqueous washes remove residual DMF, DIPEA, and water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Reductive Amination with 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl substituents on a nitrogen atom. This protocol details the reaction of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane with an aldehyde or ketone in the presence of a mild reducing agent.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Dissolve 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and Carbonyl Compound in DCE imine Imine/Iminium Formation (Optional: Acetic Acid Catalyst for Ketones) start->imine reduction Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) imine->reduction reaction Stir at Room Temperature (Monitor by LC-MS) reduction->reaction workup Aqueous Work-up reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for reductive amination.

Materials:

  • 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 eq)

  • Aldehyde or ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE. DCE is the preferred solvent for reactions with NaBH(OAc)₃.[7][8]

  • For reactions with less reactive ketones, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[3][7]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion in the presence of the unreacted carbonyl compound.[3][7][8][9]

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-alkylated product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Case Study: The 5-Azaspiro[2.4]heptane Scaffold in Approved and Investigational Drugs

While specific drug candidates incorporating the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane moiety are not yet widely reported in publicly accessible literature, the broader 5-azaspiro[2.4]heptane scaffold is a key component in several advanced molecules, underscoring its value in medicinal chemistry. For instance, derivatives of 7-amino-5-azaspiro[2.4]heptane are crucial side chains in a number of potent fluoroquinolone antibacterial agents.[5][10][11] In these compounds, the spirocyclic moiety plays a critical role in modulating the drug's spectrum of activity and pharmacokinetic properties.

The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative, has been patented as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, highlighting the industrial relevance of this scaffold.[1]

Conclusion and Future Perspectives

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a high-value building block for modern drug discovery programs. Its unique 3D architecture, combined with the beneficial properties of the fluorine substituent, offers a powerful tool for medicinal chemists to design novel compounds with improved "drug-like" properties. The protocols detailed herein for N-acylation and reductive amination provide robust and versatile methods for the derivatization of this scaffold, enabling the rapid generation of compound libraries for biological screening. As the demand for novel, patentable chemical entities with superior pharmacological profiles continues to grow, the strategic incorporation of spirocyclic building blocks like 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is poised to become an increasingly important strategy in the development of the next generation of therapeutics.

References

  • Google Patents. (n.d.). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • PubChem. (n.d.). 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • PubChem. (n.d.). 7-methoxy-5-azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. Retrieved from [Link]

  • PubMed. (2013, March 14). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • ResearchGate. (2011, June). An improved synthesis of 2-oxa-7-azaspiro[6][9]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Hydrochloride Salts

Introduction: The Critical Role of Crystalline Form 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is an emerging motif in medicinal chemistry. As with many active pharmaceutical ingredients (APIs), its hydrochloride (HCl) sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystalline Form

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is an emerging motif in medicinal chemistry. As with many active pharmaceutical ingredients (APIs), its hydrochloride (HCl) salt form is often preferred to enhance properties like solubility and stability. The process of crystallization is paramount in pharmaceutical manufacturing as it dictates the final physical properties of the API.[1][2] A well-controlled crystallization process ensures the robust production of a desired crystalline form, which directly impacts downstream operations like filtration and formulation, and ultimately affects the drug's bioavailability and shelf-life.[1]

The ability of a compound to exist in multiple crystalline structures is known as polymorphism.[3][4] Different polymorphs of the same API can exhibit distinct physical properties, including solubility, melting point, and stability.[5][6] Consequently, identifying and consistently producing the most thermodynamically stable polymorph is a critical objective during drug development to ensure product quality and performance.[7][8]

These application notes provide a comprehensive guide to developing robust crystallization methods for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane HCl. The protocols herein are designed to be systematic, starting from solvent screening and progressing to detailed methodologies for common crystallization techniques, while emphasizing the scientific principles that govern the process.

Foundational Principles of Crystallization

A successful crystallization process hinges on the precise control of supersaturation, the primary driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[1][9]

  • Supersaturation: This is a non-equilibrium state where a solution contains a higher concentration of solute than it would under saturated (equilibrium) conditions.[1][9] It can be achieved by various means, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.

  • Nucleation: This is the initial stage where dissolved molecules assemble into tiny, stable clusters or nuclei.[2][9] The rate of nucleation is highly dependent on the level of supersaturation.[9]

  • Crystal Growth: Following nucleation, additional molecules from the solution deposit onto the surface of the existing nuclei, allowing them to grow into larger, well-defined crystals.[2][6]

The interplay between nucleation and growth kinetics, influenced by factors like solvent choice, cooling rate, and agitation, determines the final crystal size distribution and morphology.[10][11]

Systematic Approach to Crystallization Development

A structured workflow is essential for efficiently identifying optimal crystallization conditions. The following diagram outlines a logical progression from initial screening to process optimization.

CrystallizationWorkflow start Start: Crude HCl Salt solubility_screen Solubility & Solvent Screening start->solubility_screen method_selection Method Selection (Cooling, Anti-solvent, etc.) solubility_screen->method_selection protocol_dev Protocol Development (Small Scale) method_selection->protocol_dev characterization Solid-State Characterization (XRPD, DSC, TGA) protocol_dev->characterization decision Polymorph & Purity Acceptable? characterization->decision optimization Process Optimization & Scale-Up final_product Final Crystalline Product optimization->final_product decision->solubility_screen No, Re-screen decision->optimization Yes

Caption: Workflow for crystallization development of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane HCl.

Protocol: Solvent Screening for Crystallization

Objective: To identify suitable single or binary solvent systems for the crystallization of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane HCl. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[11]

Materials:

  • 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane HCl (crude)

  • A selection of Class 2 and 3 solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile, water).[12]

  • Vials with screw caps

  • Heating/stirring plate

  • Thermometer/temperature probe

Procedure:

  • Place a known amount of the HCl salt (e.g., 20 mg) into several vials.

  • To each vial, add a different solvent in small, measured increments (e.g., 0.1 mL) while stirring at ambient temperature until the solid just dissolves. Record the volume of solvent required to estimate solubility.

  • For solvents that show poor solubility at ambient temperature, gently heat the vial in a controlled manner (e.g., to 50-60 °C) and continue adding solvent until a clear solution is obtained.

  • Once dissolved at a higher temperature, allow the vials to cool slowly to room temperature, and then further cool in an ice bath (0-5 °C).

  • Observe the vials for crystal formation. Note the quality of the solids (crystalline vs. amorphous), the relative yield, and any signs of "oiling out."

  • Document the results in a table to compare solvent systems.

Data Presentation: Example Solvent Screening Results

Solvent System (v/v)Solubility at 20°C (approx. mg/mL)Solubility at 60°C (approx. mg/mL)Observations upon CoolingSuitability Score (1-5)
Isopropanol (IPA)15>100Dense white precipitate, crystalline4
Ethanol25>150Fine needles, good yield4
Acetone540Rapid precipitation, small crystals3
Ethyl Acetate<210Poor solubility1
Acetonitrile30>200Good solubility, may require anti-solvent3
IPA / Water (9:1)20>150Well-formed crystals, good recovery5
Acetone / HeptaneN/AN/ATo be tested as anti-solvent systemN/A

Note: This table is illustrative. Actual results must be determined experimentally.

Detailed Crystallization Protocols

Protocol 5.1: Cooling Crystallization

Principle: This method relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystallization.[9] This is a preferred method for many hydrochloride salts.[13]

Recommended System: Isopropanol / Water (9:1 v/v)

Procedure:

  • Dissolution: In a jacketed glass reactor, charge the crude 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane HCl and the IPA/water solvent system (e.g., at a concentration of 100 mg/mL, based on screening).

  • Heat the mixture to 60-70 °C with gentle agitation (e.g., 150 RPM) until all solids are completely dissolved, resulting in a clear solution.

  • Controlled Cooling: Program the temperature controller to cool the solution at a slow, linear rate of 5-10 °C per hour. A slow cooling rate is crucial for promoting the growth of larger, more uniform crystals.[13]

  • Maturation (Aging): Once the slurry reaches the final temperature (e.g., 0-5 °C), hold it at this temperature with continued agitation for 2-4 hours. This "maturation" step allows the system to reach equilibrium and maximizes the yield.[13]

  • Isolation: Isolate the crystalline product via filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the filter cake with a small amount of the cold solvent mixture to displace the impure mother liquor.

  • Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 5.2: Anti-Solvent Crystallization

Principle: This technique involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing supersaturation and crystallization.[14][15]

Recommended System: Acetone (Solvent) / Heptane (Anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude HCl salt in a minimal amount of acetone at ambient temperature to create a concentrated, clear solution.

  • Anti-Solvent Addition: While stirring the solution vigorously, add heptane slowly and controllably (e.g., via a syringe pump). A slow addition rate is critical to control the level of supersaturation and avoid amorphous precipitation.[14]

  • Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Continue the anti-solvent addition until a sufficient amount of precipitate has formed.

  • Maturation: Stir the resulting slurry for 1-2 hours at ambient temperature to ensure complete crystallization.

  • Isolation, Washing, & Drying: Follow steps 5-7 as described in the Cooling Crystallization protocol (5.1), using the final acetone/heptane mixture for washing.

Characterization and Quality Control

To ensure the desired crystalline form has been obtained and is free of other polymorphs or amorphous content, a suite of analytical techniques must be employed. This provides a self-validating system for the protocols.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline polymorphs.[4][7] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[17] It is used to determine the melting point and enthalpy of fusion, and to detect phase transitions between polymorphs.[16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of bound solvents or water (solvates/hydrates) and assessing the thermal stability of the compound.[17][18]

Data Presentation: Expected Analytical Results for a Stable Crystalline Form

TechniqueExpected ResultPurpose
XRPD A sharp, well-defined diffraction pattern with characteristic peaks at specific 2θ angles.Confirms high crystallinity and provides a unique fingerprint for polymorph identification.
DSC A single, sharp endotherm corresponding to the melting point.Indicates the purity of the crystalline form. The absence of other thermal events suggests no polymorphic transitions upon heating.[19]
TGA No significant weight loss before the decomposition temperature.Confirms the material is an anhydrous, non-solvated form.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Supersaturation is too high; cooling rate is too fast; poor solvent choice.Reduce the initial concentration; decrease the cooling rate significantly; screen for a more suitable solvent system.
Amorphous Precipitate Supersaturation generated too rapidly (e.g., fast anti-solvent addition).Slow down the rate of anti-solvent addition or cooling; increase agitation to improve mixing.[6]
Poor Yield Compound is too soluble at the final temperature; insufficient maturation time.Choose a solvent system with lower final solubility; increase the maturation time; consider adding an anti-solvent at the end of the cooling process.
Inconsistent Polymorph Uncontrolled nucleation; presence of impurities.Implement seeding by adding a small quantity of the desired polymorph's crystals to the solution at the metastable zone.[6][7] This provides a template for controlled growth.

References

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT DSpace. [Link]

  • Polymorphism in Pharmaceutical Products. AIPLA. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. Technobis. [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Solvent Selection for Pharma Crystallization. Scribd. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design - ACS Publications. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF on ResearchGate. [Link]

  • Crystallization in the Pharmaceutical Industry (Chapter 13). Cambridge University Press. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Thermal Analysis: A Further Step in Characterizing Solid Forms Obtained by Screening Crystallization of an API. PubMed. [Link]

  • Crystallization: Its Mechanisms and Pharmaceutical Applications. IntechOpen. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design - ACS Publications. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. MDPI. [Link]

  • Crystallisation in pharmaceutical processes. BIA. [Link]

  • crystallization of small molecules. École Polytechnique Fédérale de Lausanne. [Link]

  • Survey of methodologies of pharmaceutical interest for quantification of crystal form via X-Ray Powder Diffraction. AMS Dottorato. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Crystal Pharmatech. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews - RSC Publishing. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC. [Link]

  • Guide for crystallization. University of Geneva. [Link]

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Application

in vivo dosing protocols for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane in murine models

An Application Guide to Murine In Vivo Dosing Protocols for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Abstract This document provides a comprehensive guide for the in vivo evaluation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Murine In Vivo Dosing Protocols for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, a novel small molecule, in murine models. Given the limited public data on this specific compound, this guide synthesizes established best practices for the preclinical assessment of new chemical entities (NCEs) with potential central nervous system (CNS) activity. The protocols herein are designed to be foundational, covering critical stages from formulation development and pharmacokinetic profiling to preliminary pharmacodynamic screening. The methodologies are presented with the explicit goal of ensuring scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical in vivo studies.

Introduction: Compound Rationale and Strategic Overview

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a spirocyclic amine featuring structural motifs that suggest potential utility in neuroscience drug discovery. The spirocyclic core imparts a rigid, three-dimensional conformation, a desirable trait for enhancing target specificity and improving metabolic stability compared to more flexible structures[1]. Furthermore, the incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, which can be critical for CNS-targeting drugs to cross the blood-brain barrier[2].

While the specific biological target of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is not yet publicly defined, its structure warrants investigation into its effects on the CNS. This guide outlines a logical, phased approach to its initial in vivo characterization. The workflow begins with fundamental formulation development, proceeds to pharmacokinetic (PK) analysis to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and culminates in pharmacodynamic (PD) studies using validated behavioral models to probe for potential anxiolytic or antidepressant-like activity.

Formulation Development: The Foundation of In Vivo Success

The selection of an appropriate delivery vehicle is a critical first step that dictates the compound's bioavailability and, consequently, the reliability of in vivo results. For a novel, likely hydrophobic compound, a systematic vehicle screening process is mandatory.

Causality Behind Vehicle Selection

The primary goal is to achieve a stable and homogenous solution or suspension that is safe for administration. Poorly formulated compounds can precipitate upon injection, leading to variable exposure, local tissue irritation, and potentially life-threatening embolisms. The choice of vehicle is intrinsically linked to the route of administration (RoA) and the physicochemical properties of the compound[3][4]. For instance, vehicles acceptable for oral (PO) or intraperitoneal (IP) routes are often unsuitable for intravenous (IV) injection due to sterility, pH, and osmolarity constraints[5].

Protocol: Vehicle Solubility Screening
  • Preparation: Weigh 1-2 mg of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane into several individual glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a candidate vehicle (see Table 1).

  • Solubilization: Vortex each vial vigorously for 2-5 minutes. If the compound does not dissolve, gentle heating (37-40°C) or sonication can be applied.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add another aliquot of the vehicle to determine the approximate solubility limit. If it remains a suspension, assess its quality (i.e., is it fine and uniform?).

  • Stability Check: Let the successful formulations stand at room temperature for at least 2-4 hours and inspect for any precipitation. This step is crucial to ensure the formulation is stable throughout the dosing procedure.

Data Presentation: Common Vehicles for Preclinical Murine Studies
Vehicle CompositionCommon RoutesProperties & Considerations
Aqueous-Based
0.9% SalineIV, IP, SC, POIsotonic and well-tolerated. Only suitable for highly water-soluble compounds.[6]
5% Dextrose in Water (D5W)IV, IP, SC, POIsotonic. Can be a good alternative to saline.
0.5% - 1% Carboxymethylcellulose (CMC) in WaterPO, IP, SCForms a suspension for poorly soluble compounds. Viscosity can be adjusted. Not suitable for IV.[7]
Co-Solvent Systems
10% DMSO, 10% Tween-80, 80% Saline/WaterIP, POA widely used vehicle for hydrophobic compounds. Tween-80 acts as a surfactant to maintain solubility. DMSO percentage should be minimized to avoid toxicity.[8]
10% DMSO, 40% PEG400, 50% SalineIV, IP, POPEG400 is a good solubilizing agent. The final solution must be clear and free of precipitates for IV use. Can cause motor impairment at higher doses.[7][9]
Lipid-Based
Corn Oil / Sesame OilPO, SC, IMUsed for highly lipophilic drugs. Protects against rapid metabolism. Not suitable for IV administration. May influence physiological parameters.[3][6]

Pharmacokinetic (PK) Profiling: Understanding Compound Exposure

A preliminary PK study is essential to determine if the compound achieves sufficient exposure in the bloodstream to exert a pharmacological effect. This phase establishes key parameters like peak concentration (Cmax), time to peak concentration (Tmax), half-life (t1/2), and area under the curve (AUC), which informs dose selection for subsequent efficacy studies[10][11].

Visualization: Experimental Workflow for a Pilot PK Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Vehicle & Prepare Formulation B Dose-Range Finding (MTD) (Optional, but recommended) A->B C Acclimate & Weigh Mice B->C D Administer Compound (e.g., IV, PO, IP) C->D E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Plasma Samples E->F G LC-MS/MS Analysis F->G H Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) G->H I PD/Efficacy Studies H->I Inform Efficacy Study Design

Caption: Workflow for a pilot pharmacokinetic study in mice.

Protocol: Intraperitoneal (IP) Injection

This route is often chosen for initial screening due to its relative ease and rapid absorption into the systemic circulation.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Position the animal so its abdomen is facing upwards, with the head slightly tilted down. This positioning allows the abdominal organs to shift away from the injection site[5].

  • Site Identification: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or major blood vessels[5].

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspiration Check: Gently pull back the syringe plunger. If no blood or fluid is aspirated, proceed. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh sterile needle.

  • Injection: Slowly and steadily depress the plunger to inject the formulation. The maximum recommended volume for an adult mouse is typically < 2-3 mL[5].

  • Withdrawal & Recovery: Smoothly withdraw the needle and return the animal to its home cage. Monitor for any immediate adverse reactions.

Protocol: Oral Gavage (PO)

This route is essential for evaluating orally administered drug candidates.

  • Animal Restraint: Firmly but gently restrain the mouse, ensuring its head, neck, and body are in a straight line to provide a clear path to the esophagus.

  • Gavage Needle Measurement: Measure the gavage needle (a flexible or rigid tube with a ball tip) from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach[5].

  • Needle Insertion: Gently open the mouse's mouth and insert the ball-tipped needle. Guide it along the roof of the mouth and down the esophagus. The animal should swallow the tube; do not force it.

  • Injection: Once the needle is in place, dispense the substance smoothly. The recommended volume is typically < 10 mL/kg[5].

  • Withdrawal & Recovery: Gently remove the gavage needle and return the mouse to its cage. Observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol: Blood Collection (Submandibular Vein)

This method allows for rapid, serial sampling from the same animal, reducing animal numbers and inter-individual variability[8].

  • Restraint: Securely restrain the mouse to expose one side of its jaw.

  • Puncture: Using a 4-5 mm lancet, make a single, quick puncture in the facial vein, which is located in the fleshy area just behind the jawline.

  • Collection: Collect the forming blood drops into an appropriate anticoagulant-coated tube (e.g., K2EDTA). Collect the required volume (typically 20-50 µL per time point).

  • Hemostasis: After collection, apply gentle pressure with a clean gauze pad to the puncture site until bleeding stops.

  • Processing: Store blood samples on ice until they are centrifuged to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

Pharmacodynamic (PD) Models: Assessing CNS Activity

Based on the compound's structure, initial screening for anxiolytic and antidepressant-like effects is a logical starting point. These behavioral assays are widely used and validated for screening novel CNS compounds[12][13].

Visualization: Decision Tree for Behavioral Screening

PD_Workflow Start Compound with Potential CNS Activity PK PK Study Complete? Dose & Timepoint Selected? Start->PK Anxiety Screen for Anxiolytic Activity PK->Anxiety Yes Depression Screen for Antidepressant Activity PK->Depression Yes EPM Elevated Plus Maze (EPM) Anxiety->EPM MB Marble Burying Test Anxiety->MB FST Forced Swim Test (FST) Depression->FST TST Tail Suspension Test (TST) Depression->TST End Analyze & Correlate with PK Data EPM->End MB->End FST->End TST->End

Caption: Decision tree for selecting primary CNS behavioral assays.

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms[13][14].

  • Apparatus: A plus-shaped maze raised above the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

  • Acclimation: Bring mice to the testing room at least 1 hour before the experiment to acclimate. The room should be dimly lit.

  • Dosing: Administer 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane or vehicle control at a predetermined time before the test (e.g., 30-60 minutes, based on PK data).

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore freely for 5 minutes.

  • Data Acquisition: Record the session using an overhead video camera connected to tracking software.

  • Primary Endpoints:

    • Time spent in the open arms (%).

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

This test assesses behavioral despair. Antidepressant compounds are known to reduce the time the animal spends immobile[15][16].

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out (e.g., 15-20 cm).

  • Acclimation: Bring mice to the testing room at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle. This may involve acute dosing or a chronic regimen (e.g., daily for 1-2 weeks) depending on the experimental question[16].

  • Procedure: Gently place the mouse into the water cylinder for a 6-minute session.

  • Data Acquisition: Record the session from the side. An observer, blind to the treatment groups, should score the behavior.

  • Primary Endpoint: Time spent immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water[12][16].

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, warm cage before returning it to its home cage.

Concluding Remarks and Best Practices

  • Controls are Non-Negotiable: Every experiment must include a vehicle-treated control group to account for the effects of the formulation and injection procedure. A positive control (a known anxiolytic or antidepressant) can also be valuable for assay validation.

  • Correlate PK/PD: The most meaningful results are obtained when behavioral effects (or lack thereof) are correlated with plasma and, ideally, brain concentrations of the compound.

  • Animal Welfare: All procedures described must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must be properly trained in animal handling and dosing techniques to minimize stress and ensure animal welfare.

  • Iterative Process: The protocols provided here represent a starting point. The results from these initial studies—solubility, MTD, PK, and primary behavioral screening—will guide the design of more complex, follow-up experiments to fully elucidate the in vivo profile of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane.

References

  • Behavioral Testing of Mice Concerning Anxiety and Depression. (2015). Hogrefe eContent.
  • 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane. Benchchem.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Applied Pharmaceutical Science.
  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014).
  • Anxiety and Depression Tests in Rodents.
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers in Pharmacology.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). Antimicrobial Agents and Chemotherapy.
  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2018).
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. Benchchem.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2020). Journal of Medicinal Chemistry.
  • Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015).
  • Intranasal Administration of CNS Therapeutics to Awake Mice. (2013). Journal of Visualized Experiments.
  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2017). Journal of Visualized Experiments.
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2023). Pharmaceutics.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evalu
  • Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. (2025). Molecular Pharmaceutics.
  • Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. Benchchem.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics.
  • Intranasal Administration of CNS Therapeutics to Awake Mice. Request PDF.
  • Intranasal adminitration of CNS Therapeautics | Protocol Preview. (2022). YouTube.
  • Pharmacokinetics. Institute of Molecular and Cell Biology (IMCB).
  • 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane. Guidechem.
  • (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride. EvitaChem.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). Molecules.
  • USP7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. (2025). iScience.
  • Cytotoxic and immunomodulatory effects of crude extracts of Dioscorea bulbifera L. var. sativa. (2025). Journal of Applied Pharmaceutical Science.
  • Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. (2004). Environmental and Molecular Mutagenesis.
  • Anti-Inflammatory Activity of Cyclic Imide Deriv
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). Molecules.
  • Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-(3-Fluorophenyl)-5-azaspiroheptane Synthesis

Technical Support Center: Yield Optimization for 7-(3-Fluorophenyl)-5-azaspiro[1]heptane Synthesis Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis. As a Senior Application Scientist, I have com...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 7-(3-Fluorophenyl)-5-azaspiro[1]heptane Synthesis

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic bottlenecks encountered during the preparation of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane.

Spirocyclic pyrrolidines, such as the 5-azaspiro[1]heptane core, are critical building blocks in modern drug discovery, notably featured in antiviral therapeutics like Ledipasvir[2]. However, the synthesis of heavily substituted derivatives presents unique steric and electronic challenges that require precise mechanistic control[3].

Workflow SM Starting Material: N-Boc-4-(3-fluorophenyl) pyrrolidin-3-one Step1 Step 1: Olefination (Tebbe Reagent / Wittig) SM->Step1 Int Intermediate: N-Boc-4-(3-fluorophenyl) -3-methylenepyrrolidine Step1->Int Overcome Steric Hindrance IPC: NMR for alkene protons Step2 Step 2: Cyclopropanation (Furukawa-modified Simmons-Smith) Int->Step2 Prod Target Product: 7-(3-Fluorophenyl)-5-azaspiro heptane (N-Boc) Step2->Prod Enhance Carbenoid Reactivity IPC: Disappearance of alkene

Synthetic workflow for 7-(3-Fluorophenyl)-5-azaspiro[1]heptane with optimization checkpoints.

Part 1: Troubleshooting Guide & FAQs

Q1: My Wittig olefination of N-Boc-4-(3-fluorophenyl)pyrrolidin-3-one stalls at 50% conversion. How can I improve the yield? Causality & Solution: The conversion of the C3 ketone to an exocyclic double bond is severely hindered by the adjacent bulky 3-fluorophenyl group at C4. Under standard Wittig conditions (Ph3PCH3Br, NaH), the base often promotes competitive enolization of the ketone rather than the desired nucleophilic addition, leading to stalled conversions. To resolve this, transition to a more electrophilic and less basic methylenating agent. The Tebbe reagent provides superior performance for sterically hindered ketones. Alternatively, if utilizing Wittig chemistry, employing potassium tert-butoxide (t-BuOK) in THF at elevated temperatures can shift the equilibrium favorably by increasing the reactivity of the ylide[3].

Q2: The Simmons-Smith cyclopropanation of the resulting N-Boc-4-(3-fluorophenyl)-3-methylenepyrrolidine yields numerous side products and unreacted starting material. What is the optimal protocol? Causality & Solution: The classical Simmons-Smith reaction relies on a zinc-copper (Zn-Cu) couple, which is heterogeneous and often fails to efficiently cyclopropanate sterically hindered exocyclic double bonds[4]. The Furukawa modification resolves this by utilizing diethylzinc (Et2Zn), which is fully soluble in organic solvents, allowing for the homogeneous and quantitative generation of the ethyl(iodomethyl)zinc carbenoid intermediate[5]. Furthermore, the addition of a catalytic amount of trifluoroacetic acid (TFA) creates a highly electrophilic zinc carbenoid species (CF3COOZnCH2I) capable of overcoming the steric shielding of the 3-fluorophenyl group[4].

Q3: How do I prevent severe emulsion formation during the aqueous workup of the cyclopropanation step? Causality & Solution: Quenching organozinc reactions with standard aqueous acids or bases produces insoluble zinc hydroxide/oxide polymeric networks that trap the product in unbreakable emulsions. A self-validating quench using 10% aqueous Rochelle's salt (potassium sodium tartrate) strongly chelates the zinc ions, forming water-soluble complexes. The workup is complete only when the biphasic mixture transitions from cloudy to completely transparent.

Troubleshooting Issue Low Yield in Cyclopropanation Check1 Incomplete Conversion? Issue->Check1 Check2 Emulsion During Workup? Issue->Check2 Sol1 Use Furukawa Mod (Et2Zn + CH2I2) Check1->Sol1 Homogeneous reaction Sol2 Add TFA Promoter (0.1 eq) Check1->Sol2 Boosts carbenoid electrophilicity Sol3 Quench with 10% Rochelle's Salt Check2->Sol3 Chelates zinc salts

Troubleshooting logic tree for resolving common issues in the cyclopropanation step.

Part 2: Quantitative Data & Optimization Matrix

To demonstrate the causality of our optimizations, the following table summarizes the quantitative improvements achieved by modifying the cyclopropanation conditions for the sterically hindered N-Boc-4-(3-fluorophenyl)-3-methylenepyrrolidine intermediate.

Table 1: Optimization Matrix for Cyclopropanation

Reaction ProtocolReagentsTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
Classical [4]Zn-Cu, CH2I2404532Heterogeneous carbenoid generation; slow kinetics.
Furukawa [5]Et2Zn, CH2I20 to 257865Homogeneous; stalled by steric hindrance at C4.
Shi Modification Et2Zn, CH2I2, TFA0 to 25>9889TFA boosts carbenoid electrophilicity; full conversion.

Part 3: Standard Operating Procedure (SOP)

TFA-Promoted Furukawa Cyclopropanation

Self-Validating System: Every critical phase of this protocol includes an observable checkpoint to ensure process integrity and reproducibility.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Charge the flask with N-Boc-4-(3-fluorophenyl)-3-methylenepyrrolidine (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Carbenoid Initiation: Cool the reactor to 0 °C using an ice bath. Syringe in Et2Zn (1.0 M in hexanes, 20.0 mmol) dropwise over 10 minutes.

    • Validation Checkpoint: The solution must remain perfectly clear. Any white precipitate indicates moisture ingress and premature zinc hydroxide formation.

  • Methylene Transfer Agent Addition: Slowly add diiodomethane (CH2I2, 20.0 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: A mild exotherm should be observed. Maintain the internal temperature below 5 °C to prevent carbenoid decomposition.

  • Electrophilic Activation: Add trifluoroacetic acid (TFA, 2.0 mmol, 0.2 eq) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4Cl, extract with CDCl3, and analyze via 1H-NMR.

    • Validation Checkpoint: The reaction is complete when the terminal alkene protons (δ 4.9–5.1 ppm) completely disappear, replaced by diagnostic cyclopropyl protons (δ 0.6–1.0 ppm).

  • Chelating Workup: Cool the mixture to 0 °C and carefully quench with 50 mL of 10% aqueous Rochelle's salt. Stir vigorously for 2 to 4 hours.

    • Validation Checkpoint: The emulsion will initially be thick and milky. The workup is validated as complete only when the biphasic layers become completely transparent and sharply defined.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 7-(3-Fluorophenyl)-5-azaspiro[1]heptane derivative.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC URL:[Link]

  • Simmons–Smith reaction Source: Wikipedia URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL:[Link]

Sources

Optimization

troubleshooting impurities in 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane preparation

Welcome to the Technical Support Center for the preparation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane . This guide is designed for process chemists and drug development professionals dealing with the specific challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane . This guide is designed for process chemists and drug development professionals dealing with the specific challenges of spirocyclic pyrrolidine synthesis.

The formation of the 5-azaspiro[2.4]heptane core typically relies on the cyclopropanation of a 4-methylene-pyrrolidine intermediate. Due to the steric bulk of the adjacent 3-fluorophenyl group at the C7 position, this synthesis is highly susceptible to incomplete conversion, epimerization, and heavy-metal workup failures. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-purity API generation.

Synthetic Workflow & Impurity Branching

Synthesis Ketone 3-(3-Fluorophenyl)- 4-oxopyrrolidine Alkene 4-Methylene Intermediate (Des-spiro Precursor) Ketone->Alkene Wittig Olefination SpiroBoc N-Boc-7-(3-Fluorophenyl)- 5-azaspiro[2.4]heptane Alkene->SpiroBoc Simmons-Smith (Et2Zn, CH2I2, TFA) Imp1 Des-spiro Impurity (Unreacted Alkene) Alkene->Imp1 Incomplete Conversion Product 7-(3-Fluorophenyl)- 5-azaspiro[2.4]heptane (Final Product) SpiroBoc->Product N-Boc Deprotection (HCl or TFA) Imp2 Diastereomeric Impurity (C7-Epimer) SpiroBoc->Imp2 Poor Facial Selectivity Imp3 Zinc Emulsion / Adducts SpiroBoc->Imp3 Aqueous Quench Failure

Workflow and impurity branching in 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane synthesis.

Quantitative Impurity Profiling

To maintain stringent quality control, monitor the following critical impurities during the cyclopropanation and deprotection stages. Impurity profiling of similar azaspiroheptane intermediates (e.g., Ledipasvir precursors) highlights unreacted alkenes and epimers as critical quality attributes[1].

Impurity NameStructural IdentityRRT (HPLC)Acceptance CriteriaOrigin / Causality
Des-spiro Impurity 3-(3-Fluorophenyl)-4-methylenepyrrolidine0.85NMT 0.15%Incomplete Simmons-Smith cyclopropanation due to steric hindrance.
C7-Diastereomer trans-7-(3-Fluorophenyl) epimer1.05NMT 0.50%Poor facial selectivity during carbenoid addition; loss of kinetic control.
Defluoro Impurity 7-Phenyl-5-azaspiro[2.4]heptane0.92NMT 0.10%Pd-mediated hydrodefluorination during upstream cross-coupling.
N-Boc Adduct N-Boc-protected spirocycle1.45NMT 0.10%Incomplete acidic deprotection in the final step.

Troubleshooting FAQs

Q1: We are observing 15-20% of the unreacted 4-methylene pyrrolidine intermediate (Des-spiro impurity) in our crude mixture. Standard Et₂Zn/CH₂I₂ is failing to drive the reaction to completion. How can we eliminate this? Mechanistic Causality: The standard Simmons-Smith reagent (Zn(CH₂I)₂) forms polymeric aggregates in solution, which significantly reduces its reactivity toward sterically hindered exocyclic double bonds, such as the 4-methylene group adjacent to a bulky 3-fluorophenyl substituent. Solution: Implement the Furukawa modification. The addition of trifluoroacetic acid (TFA) to diethylzinc generates CF₃COOZnCH₂I, a highly reactive carbenoid used extensively in the preparation of 5-azaspiro[2.4]heptane derivatives[2]. The electron-withdrawing trifluoroacetate ligand increases the electrophilicity of the zinc carbenoid, allowing it to easily overcome the steric bulk of the C7-aryl group[3].

Q2: Our HPLC analysis shows a closely eluting peak (RRT 1.05) that MS identifies as an isomer. We suspect it is a diastereomer. How do we control the facial selectivity of the cyclopropanation? Mechanistic Causality: The cyclopropanation of the 4-methylene group can occur from either the re or si face. The 3-fluorophenyl group provides some steric shielding, but if the reaction is run at elevated temperatures to force completion, kinetic control is lost, leading to a mixture of cis and trans spiro-diastereomers. Solution: Lower the reaction temperature to -15 °C to -20 °C during the carbenoid addition. Rely on the highly reactive CF₃COOZnCH₂I rather than heat to drive the conversion. Additionally, ensure the N-Boc protecting group is intact; its bulky tert-butyl moiety works in tandem with the C7-aryl group to block the undesired face of the alkene.

Q3: During the aqueous workup of the Simmons-Smith reaction, we encounter severe, unbreakable emulsions. This leads to poor phase separation and low isolated yields. What is the mechanism of this emulsion, and how can it be resolved? Mechanistic Causality: The emulsion is caused by the precipitation of gelatinous zinc hydroxide (Zn(OH)₂) and basic zinc salts when the reaction is quenched with standard aqueous bicarbonate or water. These insoluble polymeric networks trap the organic product. Solution: Implement a chelation-based quench. Using an aqueous solution of Rochelle salt (potassium sodium tartrate) or disodium EDTA will form water-soluble, highly stable coordination complexes with Zn²⁺ ions, completely dissolving the emulsion and allowing for sharp phase separation.

Validated Experimental Protocols

Protocol A: Modified Simmons-Smith Cyclopropanation (TFA-Zn Carbenoid)

This protocol utilizes a self-validating visual cue to ensure the active carbenoid has been successfully generated before introduction to the substrate.

  • Substrate Preparation: Purge a dry, 3-neck round-bottom flask with N₂. Charge with 1.0 eq of N-Boc-3-(3-fluorophenyl)-4-methylenepyrrolidine and anhydrous dichloromethane (DCM) (10 vol). Cool the solution to -20 °C.

  • Carbenoid Generation (Separate Flask): In a separate dry flask under N₂, add anhydrous DCM (5 vol) and diethylzinc (1.0 M in hexanes, 2.5 eq). Cool to 0 °C. Dropwise add trifluoroacetic acid (2.5 eq) over 30 minutes.

    • Self-Validation Check: A transient white precipitate will form and rapidly dissolve, accompanied by a mild exotherm. This visual cue confirms successful ligand exchange to form CF₃COOZnEt.

  • Activation: Add diiodomethane (CH₂I₂, 2.5 eq) to the zinc mixture at 0 °C. Stir for 20 minutes to form the active CF₃COOZnCH₂I carbenoid.

  • Cyclopropanation: Transfer the active carbenoid solution dropwise to the main reaction flask containing the alkene, strictly maintaining the internal temperature below -15 °C to preserve diastereoselectivity.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor by HPLC until the des-spiro impurity is <0.15%.

Protocol B: Emulsion-Free Zinc Chelation Workup

This protocol guarantees the destruction of zinc-polymer emulsions, ensuring high recovery of the spirocyclic intermediate.

  • Quench: Cool the completed cyclopropanation reaction mixture to 0 °C. Slowly add a 20% w/v aqueous solution of Rochelle salt (potassium sodium tartrate) (10 vol). Caution: Exothermic quenching of residual Et₂Zn will occur.

  • Digestion: Stir the biphasic mixture vigorously at room temperature for 2 to 3 hours.

    • Self-Validation Check: The initially milky/gelatinous organic layer will become completely transparent, indicating the total chelation and aqueous extraction of the polymeric zinc hydroxide.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the sharp organic layer. Extract the aqueous layer once with DCM (5 vol).

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc-7-(3-fluorophenyl)-5-azaspiro[2.4]heptane intermediate.

References

  • Processes for the preparation of 5-azaspiro[2.
  • Source: Organic Letters / PMC (Cited via Diastereoselective Synthesis of Spirocyclopropanes)
  • Ledipasvir Impurities and 5-azaspiro[2.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the chiral resolution of 7-(3-Fluorophenyl)-5-azaspiro[2.4]hept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the chiral resolution of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane.

Because this molecule features a rigid spirocyclic framework and a basic secondary amine at the 5-aza position[1], its stereochemical separation requires precise control over thermodynamic and chromatographic environments. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible enantiomeric excess (ee%).

Strategic Workflow & Mechanistic Overview

Selecting the correct resolution strategy is a function of your project phase and scale. Supercritical Fluid Chromatography (SFC) is the gold standard for analytical to preparative scales (<50g) due to its high diffusivity and rapid mass transfer. However, for bulk process manufacturing (>50g), classical diastereomeric salt crystallization utilizing chiral acids (e.g., tartaric acid derivatives) becomes the most economically and operationally viable route[2][3].

Resolution_Strategy Start Racemic 7-(3-Fluorophenyl)- 5-azaspiro[2.4]heptane Scale Determine Scale of Resolution Start->Scale Analytical Analytical/Preparative (< 50g) Scale->Analytical Process Process/Bulk Manufacturing (> 50g) Scale->Process SFC Chiral SFC (Polysaccharide CSP) Analytical->SFC Salt Diastereomeric Salt Crystallization Process->Salt SFC_Opt Optimize Modifier (MeOH) & Additive (DEA/MSA) SFC->SFC_Opt Salt_Opt Chiral Acid Screen (e.g., L-DBTA, D-Tartaric) Salt->Salt_Opt

Decision matrix for selecting the optimal chiral resolution strategy based on scale.

Chiral Chromatography (SFC & HPLC) Troubleshooting

For azaspiro compounds, SFC utilizing Chiral Stationary Phases (CSPs)—specifically immobilized polysaccharide derivatives like Chiralpak IA or IC—provides vastly superior performance compared to normal-phase HPLC[4]. The supercritical CO₂ mobile phase lowers viscosity, allowing for higher flow rates without sacrificing the resolution (Rs)[4].

Quantitative Comparison: Chiral SFC vs. Chiral HPLC for Azaspiro Amines
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO₂ + Polar Modifier (10-20% MeOH/EtOH)Hexane/Heptane + Isopropanol/Ethanol
Flow Rate (Analytical) 3.0 - 5.0 mL/min0.5 - 1.5 mL/min
Typical Run Time 3 - 7 minutes15 - 30 minutes
Resolution (Rs) Efficiency High (Sharper peaks due to higher diffusivity of CO₂)Moderate to High (Prone to peak broadening)
Solvent Consumption Low (CO₂ is vented, recovering mostly pure product)High (Requires extensive solvent evaporation)
Preferred Additives 0.1-0.2% Diethylamine (DEA) or Methanesulfonic Acid (MSA)0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA)
Frequently Asked Questions (Chromatography)

Q: I am experiencing severe peak tailing for the azaspiro amine on a Chiralpak IC column in SFC. How do I resolve this mechanistically? A: Peak tailing in secondary amines is caused by secondary electrostatic interactions between the basic nitrogen of the azaspiro ring and the residual, unendcapped acidic silanols on the silica support of the CSP. Fix 1 (Standard): Add a basic additive like 0.1% Diethylamine (DEA) to the organic modifier. DEA acts as a sacrificial base, competitively binding to the silanols and preventing the target amine from sticking[5]. Fix 2 (Advanced Ion-Pairing): If basic additives fail, switch to an acidic additive like Methanesulfonic Acid (MSA). MSA forms a neutral ion-pair with the azaspiro amine in the mobile phase, fundamentally altering its spatial interaction with the chiral selector and often drastically sharpening the peak[5].

SFC_Troubleshooting Issue Issue: Severe Peak Tailing or Low Resolution (Rs < 1.5) Analyze Analyze Secondary Amine Interactions on CSP Issue->Analyze Basic Add 0.1% Diethylamine (DEA) to Mobile Phase Analyze->Basic Block Silanols Acidic Add Methanesulfonic Acid (MSA) for Ion-Pairing Analyze->Acidic Alternative Mechanism Success Baseline Separation Achieved Basic->Success Acidic->Success

Troubleshooting workflow for resolving peak tailing of basic amines in Chiral SFC.

Q: My resolution (Rs) drops significantly when scaling up from analytical to preparative SFC. Why? A: This is a classic symptom of column overload disrupting the localized chiral environment. As injection volume increases, the limited number of chiral recognition sites on the CSP become saturated. To mitigate this without losing throughput, decrease the polarity of your co-solvent (e.g., switch from Methanol to Isopropanol). While this increases retention time, it enhances the chiral recognition process because the enantiomers remain in the chiral environment for a more extended period[4].

Classical Diastereomeric Salt Resolution

When scaling beyond 50g, separating enantiomers via fractional crystallization of diastereomeric salts is preferred. By reacting the racemic azaspiro amine with an enantiopure chiral acid (e.g., Dibenzoyl-L-tartaric acid, L-DBTA), you create a pair of diastereomers with distinct lattice energies and solubilities[3][6].

Self-Validating Protocol: Half-Equivalent Diastereomeric Salt Resolution

This protocol utilizes the "half-equivalent method," which maximizes the thermodynamic driving force for the precipitation of the less soluble diastereomer while leaving the unwanted enantiomer as a highly soluble free base in the mother liquor[2][7].

  • Step 1: Reagent Mixing. Dissolve 1.0 molar equivalent of racemic 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane in a polar protic solvent (e.g., Ethanol). In a separate vessel, dissolve exactly 0.5 equivalents of L-DBTA in the same solvent[2][3].

  • Step 2: Dissolution & Heating. Combine the solutions and heat to 65°C with moderate agitation.

    • Validation Check: The solution must become completely optically clear. If turbidity persists, the solvent volume is insufficient, which will cause co-precipitation of unreacted free base. Add solvent in 5% v/v increments until clear.

  • Step 3: Controlled Nucleation. Program a linear cooling ramp of 0.5°C/min down to 20°C.

    • Validation Check: Spontaneous nucleation should occur between 40°C and 45°C. If the solution reaches 25°C without crystals, the system is supersaturated. Do not crash-cool; instead, introduce 1-2 mg of pure diastereomeric seed crystals.

  • Step 4: Isolation. Filter the resulting crystalline slurry. Wash the filter cake with ice-cold Ethanol (0°C) to displace the mother liquor.

    • Validation Check: Test the pH of the mother liquor. It should be basic (pH > 8), confirming that the unreacted enantiomer remains as a free amine in solution.

  • Step 5: Free-Basing (Recovery). Suspend the enriched salt in Dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free amine[6][8].

Frequently Asked Questions (Crystallization)

Q: During cooling, my diastereomeric salt "oils out" into a sticky resin instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the diastereomeric salt exceeds its solubility limit, but the temperature is still above the melting point of the solute in that specific solvent mixture. The kinetic barrier to nucleation forces the compound to separate as a dense, impurity-trapping liquid rather than forming a highly ordered crystal lattice[2]. The Fix: You must alter the solubility curve. Reheat the mixture until it forms a single homogeneous liquid phase. Then, add 10-20% of an anti-solvent (like MTBE or Heptane) to lower the solubility of the salt at higher temperatures, forcing nucleation to occur before the oiling-out boundary is reached[8].

Salt_Troubleshooting Issue Issue: Salt 'Oils Out' Instead of Crystallizing Check Assess Supersaturation & Solvent Polarity Issue->Check AntiSolvent Add Anti-solvent (e.g., MTBE or Heptane) Check->AntiSolvent Lower Solubility Temp Implement Slow Cooling (0.5°C / min) Check->Temp Control Nucleation Seed Seed with Enantiopure Diastereomeric Salt AntiSolvent->Seed Temp->Seed Success Crystalline Solid Formed Seed->Success

Mechanistic troubleshooting steps to resolve oiling out during salt crystallization.

Q: I successfully isolated crystals, but chiral SFC analysis shows the enantiomeric excess (ee%) is only 65%. How do I improve this? A: A 65% ee indicates partial co-crystallization of the more soluble (unwanted) diastereomer, often due to a narrow solubility difference between the (R,R') and (S,R') salts in your chosen solvent[3]. Do not discard the batch. Perform a formal recrystallization: dissolve the 65% ee salt in a minimum volume of boiling solvent (e.g., Methanol), and cool slowly. Because the mixture is already enriched, the thermodynamic equilibrium will heavily favor the precipitation of the pure, less-soluble diastereomer, typically boosting the ee% to >98% in a single iteration[2][8].

References

  • Guidechem. 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane.1

  • Benchchem. How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.8

  • Wikipedia. Chiral resolution.7

  • Onyx Scientific. Chiral Resolution Screening | Solid State.2

  • Benchchem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.3

  • Benchchem. A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.6

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.4

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.5

  • Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Welcome to the Technical Support Center for formulation and analytical scientists working with 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane . This molecule features a basic spirocyclic amine (pyrrolidine derivative) coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane . This molecule features a basic spirocyclic amine (pyrrolidine derivative) coupled with a lipophilic fluorophenyl group. Its structural characteristics often lead to poor intrinsic aqueous solubility, classifying it typically as a BCS Class II or IV compound depending on its permeability.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and FAQs to overcome these solubility hurdles.

Core Troubleshooting Workflows

To systematically resolve the aqueous solubility issues of this basic amine, we recommend a tiered approach starting with salt formation, followed by inclusion complexation if the free base must be maintained or if salt forms exhibit poor solid-state properties.

SolubilityWorkflow API 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (Free Base) Evaluate Evaluate pKa & Lipophilicity API->Evaluate SaltScreen Tier 1: Salt Screening (HCl, Mesylate, Citrate) Evaluate->SaltScreen Ionizable Amine CDComplex Tier 2: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Evaluate->CDComplex High LogP / Neutral pH req. SaltScreen->CDComplex Disproportionation / Hygroscopic Success Target Aqueous Solubility Achieved SaltScreen->Success Stable Salt Formed LipidForm Tier 3: Lipid/Cosolvent Formulations CDComplex->LipidForm Insufficient Cavity Binding CDComplex->Success Inclusion Complex Formed LipidForm->Success

Figure 1: Tiered troubleshooting workflow for enhancing the aqueous solubility of basic spirocyclic amines.

Experimental Protocols & Methodologies

Protocol A: High-Throughput Salt Screening

Because 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane contains a basic secondary amine, salt formation is the primary approach to enhance its dissolution profile[1]. Stronger basicity and lower salt solubility limits dictate the pHmax​ , which governs the stability of the salt in aqueous media[2].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 50 mg/mL stock solution of the free base in a water-miscible organic solvent (e.g., THF or Ethanol). Note: Including at least 10% aqueous content in the screening solvent can significantly improve the crystalline hit rate for low-solubility weakly basic drugs[3].

  • Counterion Addition: Dispense the API solution into a 96-well plate. Add 1.05 molar equivalents of selected pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Citric acid, Maleic acid).

  • Crystallization: Subject the plate to temperature cycling (40°C to 5°C at 0.5°C/min) for 48 hours. If no precipitation occurs, initiate slow solvent evaporation.

  • Harvest & Characterize: Isolate the solids via centrifugation. Confirm salt formation and stoichiometry using 1 H-NMR and assess crystallinity via XRPD.

  • Thermodynamic Solubility Testing: Suspend 10 mg of the confirmed salt in 1 mL of simulated gastric fluid (SGF) and phosphate-buffered saline (PBS, pH 7.4). Shake at 37°C for 24 hours, filter (0.22 µm), and quantify via HPLC-UV.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

If salt forms disproportionate at physiological pH or if a neutral liquid formulation is required, cyclodextrin complexation is highly effective. The lipophilic 3-fluorophenyl ring is an ideal candidate for encapsulation within the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior maintains aqueous solubility without altering the drug's ionization state[].

Step-by-Step Methodology:

  • Phase Solubility Study: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (0 to 200 mM).

  • Equilibration: Add an excess amount of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (free base) to each vial.

  • Incubation: Seal and shake the vials at 25°C and 37°C for 48 hours to ensure equilibrium.

  • Analysis: Filter the suspensions through a 0.45 µm PVDF syringe filter. Dilute the filtrate and analyze the drug concentration via HPLC.

  • Solid Dispersion Preparation (Optional): To isolate the solid inclusion complex, utilize a freeze-drying (lyophilization) or common solvent evaporation method[5].

Quantitative Data Summary

The following table summarizes expected solubility enhancement metrics based on standard pharmaceutical interventions for structurally similar basic spirocyclic amines.

Formulation StrategyCounterion / ExcipientExpected Solubility Enhancement FactorMechanism of Action
Free Base (Control) None1x (Baseline)N/A
Salt Formation Hydrochloride (HCl)50x - 100xIonization of the basic amine; lowering of lattice energy[6].
Salt Formation Mesylate100x - 250xFormation of a highly soluble, low-melting ionic lattice.
Inclusion Complex HP-β-CD (10% w/v)20x - 50xEncapsulation of the lipophilic fluorophenyl moiety[7].
Inclusion Complex SBE-β-CD (10% w/v)30x - 80xEncapsulation + electrostatic interaction with the protonated amine[].

Frequently Asked Questions (FAQs)

Q1: My hydrochloride salt of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane crashes out as a sticky gum instead of a crystal. How do I fix this? A: This is a common issue with low-melting spirocyclic amines. The HCl salt may be highly hygroscopic or forming a solvate/hydrate that melts below room temperature. Troubleshooting: Switch to a larger, more lipophilic counterion to increase the lattice energy and melting point. Try methanesulfonic acid (mesylate) or tosylate. Additionally, ensure your crystallization solvent has a low water activity, or try anti-solvent addition (e.g., dropping the ethanol solution into cold heptane)[6].

Q2: When I dissolve the mesylate salt in pH 7.4 buffer, the solution turns cloudy after 10 minutes. Why? A: You are observing salt disproportionation. At pH 7.4, the environment is likely above the pHmax​ of the salt. The basic amine deprotonates, and the poorly soluble free base precipitates out of solution[2]. Troubleshooting: To maintain solubility at neutral pH, you must formulate the salt with a solubilizer. Adding a cosolvent (like 10% PEG400) or 5% HP-β-CD to the buffer will keep the generated free base in solution.

Q3: Does pre-heating the cyclodextrin mixture actually help with complexation? A: Yes. Preheating the sample (e.g., at 70°C for one hour) before complexation increases the kinetic energy of the system, facilitating the displacement of water molecules from the cyclodextrin cavity and allowing the lipophilic fluorophenyl group to enter more efficiently. This can significantly increase the final solubility enhancement factor[7].

References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods Source: MDPI URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL:[Link]

  • The influence of aqueous content in small scale salt screening—Improving hit rate for weakly basic, low solubility drugs Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Welcome to the technical support guide for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity and stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this novel spirocyclic amine during storage and handling. Given the specific nature of this compound, this guide synthesizes established principles from analogous structures—secondary amines, fluorophenyl groups, and spirocycles—with industry-standard best practices for compound management.[1][2]

Our goal is to provide a practical, scientifically-grounded framework to anticipate and mitigate potential degradation, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and what are its core structural features?

A1: 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a small molecule characterized by three key features: a secondary amine within a spirocyclic system (5-azaspiro[2.4]heptane) and a 3-fluorophenyl substituent. The spirocyclic core imparts a rigid, three-dimensional structure, while the secondary amine is a key site for potential chemical reactions and degradation.[3][4][5] The fluorophenyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability.[6]

Q2: What are the primary concerns regarding the thermal stability of this compound?

A2: The primary concern is thermal degradation, which can occur at elevated temperatures.[7] The secondary amine is the most likely site for degradation.[8] Potential degradation pathways for similar amine-containing compounds include oxidation, which can be accelerated by heat and the presence of oxygen, and reactions leading to the formation of dimers or other higher molecular weight impurities.[7][8][9]

Q3: What are the initial signs that my sample may have undergone thermal degradation?

A3: Visual inspection may reveal a change in color (e.g., from white to yellow or brown) or physical state. Analytically, you may observe new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS) or a decrease in the peak area corresponding to the parent compound.[10]

Q4: How does the 3-fluorophenyl group affect the molecule's stability?

A4: The fluorine atom is highly electronegative and can alter the electron distribution within the molecule.[6] This can impact the reactivity of adjacent functional groups. Generally, fluorination can block sites of metabolic oxidation and increase the stability of the C-F bond compared to a C-H bond, which often enhances metabolic stability.[6][11][12] However, its effect on thermal stability during storage must be empirically determined.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect your sample of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane has degraded, follow this logical workflow to diagnose the issue and determine the appropriate course of action.

Caption: Troubleshooting workflow for suspected compound degradation.

Preventative Measures: Optimal Storage and Handling Protocols

Proactive management is the most effective strategy for preventing thermal degradation. Adhering to best practices for compound storage is crucial for maintaining sample integrity over the long term.[1][2][13]

Recommended Storage Conditions
ParameterConditionRationale & Best Practices
Temperature ≤ -20°C (Solid) Reduces molecular motion and slows the rate of chemical reactions. For long-term storage (>6 months), consider -80°C. Avoid repeated freeze-thaw cycles.[13][14]
2-8°C (Solution, Short-Term) If working from a stock solution (e.g., in DMSO), refrigerated temperatures are suitable for short-term use (1-2 weeks). Minimize time at room temperature.[14]
Atmosphere Inert Gas (Argon or Nitrogen) The secondary amine is susceptible to oxidation.[7] Storing the solid compound under an inert atmosphere displaces oxygen and moisture, significantly reducing oxidative degradation.[13]
Container Amber Glass Vials with PTFE-lined Caps Amber glass protects the compound from light, which can be an energy source for degradation. PTFE-lined caps provide an excellent seal against moisture and air ingress.[13]
State Solid (Lyophilized Powder) Storing the compound as a dry solid is vastly superior to storage in solution. Solvents can participate in degradation reactions. If solutions are necessary, prepare them fresh.[1]
Humidity Low Humidity / Desiccated Moisture can facilitate hydrolytic degradation pathways. Store vials within a desiccator or a controlled low-humidity environment.

Experimental Protocol: Proactive Stability Assessment via Forced Degradation

To understand the intrinsic stability of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, a forced degradation (or stress testing) study is highly recommended.[15] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods. This approach is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[15][16][17]

Objective

To identify the likely degradation products of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane under thermal stress and develop a stability-indicating HPLC method.[15][17]

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Thermal Stress: Place vials in a calibrated oven at 60°C.

    • Oxidative Stress: Add a small volume of hydrogen peroxide to achieve a final concentration of ~0.1-3%. Keep at room temperature.[16]

    • Control: Keep a reference vial protected from light at 2-8°C.

  • Sampling: At specified time points (e.g., 0, 8, 24, 72 hours), remove an aliquot from each vial.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with both UV and Mass Spectrometry (MS) detection.[18]

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV (e.g., 254 nm) and ESI-MS to identify parent mass and potential degradant masses.

  • Data Interpretation:

    • Compare chromatograms from stressed samples to the control.

    • Identify new peaks, which are potential degradation products.

    • Use MS data to determine the mass-to-charge ratio (m/z) of degradants and propose structures.

    • Calculate the percentage of degradation and ensure mass balance.[10] A target degradation of 5-20% is generally ideal for method validation.[16]

By proactively identifying the thermal degradation liabilities of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, you can ensure the long-term integrity of your valuable research materials and have greater confidence in your experimental outcomes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 03).
  • 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride. EvitaChem.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 507-516.
  • Baertschi, S. W., Pack, B. W., Hoaglund Hyzer, C. S., & Nussbaum, M. A. (2013). Assessing mass balance in pharmaceutical drug products: New insights into an old topic. TrAC Trends in Analytical Chemistry, 49, 126-136.
  • Compound Management and Integrity. Beckman Coulter Life Sciences.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University Encompass.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments.
  • Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2025, October 30).
  • Best Practice Guidance for Biorepository and Sample Stability Storage. (2025, October 21). Astoriom.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC.
  • 5-Azaspiro[2.4]heptan-7-amine.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. RSC Publishing.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21).
  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. (2024, November 26). The Journal of Organic Chemistry.
  • 5-AZASPIRO[2.4]HEPTANE. Sigma-Aldrich.
  • 5-Azaspiro[2.4]heptane hydrochloride. BLD Pharm.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly constrained spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly constrained spirocyclic scaffolds. The 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane core is a privileged bioisostere with excellent DMPK characteristics[1], but its rigid spiro[2.4] system and the bulky C7-aryl group create a formidable steric shield around the N5 position.

This guide provides field-proven, causality-driven troubleshooting for N-arylation and N-alkylation workflows, ensuring your catalytic cycles and nucleophilic attacks overcome these inherent geometric constraints.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination with aryl chlorides stalls at <15% conversion when using Pd₂(dba)₃ and BINAP. Why is this happening, and how do I fix it?

The Causality: The failure stems from the thermodynamics of the catalytic cycle. In sterically hindered secondary amines like 5-azaspiro[2.4]heptanes, oxidative addition and amine coordination occur normally, but the subsequent reductive elimination is kinetically trapped[2]. The 3-fluorophenyl group at C7 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions with the spiro-cyclopropane ring at C3[3]. This conformational lock forces the aryl ring to project its steric bulk directly over the face of the pyrrolidine ring, clashing with the incoming Pd-aryl complex. Bidentate ligands like BINAP lack the steric bulk to "push" the complex toward elimination.

The Solution: Switch to a bulky, electron-rich monodentate dialkylbiaryl phosphine ligand like BrettPhos or specialized carbazolyl-derived P,N-ligands[4]. These ligands possess a specific spatial profile that forces the Pd center into a highly reactive, low-coordinate state, radically accelerating reductive elimination before catalyst deactivation can occur.

Steric_Hindrance Substrate 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (Sterically Shielded N5) Standard Standard Ligands (e.g., BINAP, dppf) Substrate->Standard Pd-Catalyzed Cross-Coupling Bulky Dialkylbiaryl Phosphines (e.g., BrettPhos, RuPhos) Substrate->Bulky Pd-Catalyzed Cross-Coupling Failure Stable Pd(II)-Amido Complex (β-Hydride Elimination) Standard->Failure Steric Clash Prevents Elimination Success Accelerated Reductive Elimination (Successful C-N Bond) Bulky->Success Favorable Bite Angle & Steric Push

Logical relationship between ligand steric bulk and successful reductive elimination.

Q2: Even with RuPhos, I am observing significant amounts of an imine byproduct instead of the N-arylated product. What is going wrong?

The Causality: You are observing β-hydride elimination from the C4 or C6 positions adjacent to the nitrogen. When reductive elimination is slow, the Pd(II)-amido intermediate undergoes β-hydride elimination to form a Pd-hydride and an imine.

The Solution: Increase the steric bulk and strength of your base. Switch from Cs₂CO₃ to Sodium tert-butoxide (NaOtBu) or LHMDS . A stronger, bulkier base accelerates the deprotonation of the coordinated amine, rapidly pushing the intermediate toward the reductive elimination transition state.

Q3: Direct N-alkylation with isopropyl bromide yields no product, even under refluxing conditions. What is the alternative?

The Causality: The N5 lone pair is sterically inaccessible for the required 180° backside attack (Bürgi-Dunitz trajectory) on secondary alkyl halides. The activation energy for this Sₙ2 pathway is insurmountable due to the adjacent spiro-cyclopropane (C3) and the C7-aryl group.

The Solution: Abandon direct Sₙ2 alkylation in favor of Lewis Acid-Mediated Reductive Amination . By using Titanium(IV) isopropoxide (Ti(OⁱPr)₄), you force the formation of a transient iminium ion, which is planar and relieves steric strain. This intermediate can then be trapped by a hydride source.

Reductive_Amination Amine Azaspiro[2.4]heptane + Ketone/Aldehyde LewisAcid Add Ti(OiPr)4 (Neat or in DCE) Amine->LewisAcid Iminium Transient Iminium Ion Formation LewisAcid->Iminium Forces Dehydration Reduction Add NaBH(OAc)3 (12-24 hrs, RT) Iminium->Reduction Product N-Alkylated Product Reduction->Product Hydride Transfer

Workflow for Lewis acid-mediated reductive amination bypassing SN2 steric limitations.

Quantitative Data: Ligand Screening for N-Arylation

The following table summarizes the optimization data for the coupling of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane with 4-chlorotoluene (1.2 equiv) using 2 mol% Pd₂(dba)₃ at 100°C in anhydrous toluene.

Ligand (4 mol%)Base (1.5 equiv)Time (h)Conversion (%)Primary Issue
BINAPCs₂CO₃24< 15%Catalyst trapping; no elimination
XantPhosNaOtBu2428%High levels of β-hydride elimination
RuPhosNaOtBu1274%Moderate conversion; some imine detected
BrettPhos NaOtBu 12 > 91% Clean conversion; optimal bite angle

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation

This protocol utilizes a self-validating visual cue for catalyst activation.

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.0 mol%), BrettPhos (4.0 mol%), and NaOtBu (1.5 equiv).

  • Catalyst Pre-activation: Add 1.0 mL of anhydrous toluene. Stir at 25°C for 15 minutes. Self-Validation: The solution must transition from a dark purple/red to a pale orange/yellow, indicating the successful formation of the active L-Pd(0) species. If the solution remains dark, the catalyst is dead; abort the reaction.

  • Substrate Addition: Add 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 equiv, 0.5 mmol) and the aryl chloride (1.2 equiv) dissolved in 2.0 mL of anhydrous toluene.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 100°C in a pre-heated oil bath for 12 hours.

  • Quench & Purification: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Lewis Acid-Mediated Reductive Amination

Bypassing Sₙ2 limitations via forced iminium formation.

  • Iminium Ion Formation: To a solution of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (1.0 equiv, 0.5 mmol) and the target ketone/aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL), add Ti(OⁱPr)₄ (2.0 equiv) dropwise at room temperature under nitrogen.

  • Dehydration: Stir the mixture at 60°C for 4 hours to drive the formation of the sterically hindered iminium ion. Self-Validation: The mixture will turn slightly cloudy as titanium oxides precipitate.

  • Hydride Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (2.5 equiv) in portions over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with 1M aqueous NaOH (5 mL) to precipitate titanium salts. Filter the resulting suspension through Celite, washing with dichloromethane (DCM). Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate for purification.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane vs. Piperidine Bioisosteres in Drug Design

Introduction: The Piperidine Paradox For decades, the piperidine ring has been a ubiquitous, privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs[1]. Its popularity stems fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Paradox

For decades, the piperidine ring has been a ubiquitous, privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs[1]. Its popularity stems from its synthetic accessibility and ability to modulate physicochemical properties. However, piperidine presents a "paradox" in modern drug design: while it effectively acts as a basic center for target engagement, its flat, flexible nature and high basicity (pKa ~10–11) frequently lead to severe liabilities, including hERG channel blockade (cardiotoxicity) and rapid CYP450-mediated metabolic clearance[2].

To overcome these limitations, medicinal chemists have increasingly turned to 3D spirocyclic bioisosteres[3]. By transitioning from planar rings to structurally rigid spirocycles—such as the 5-azaspiro[2.4]heptane core—researchers can increase the fraction of sp3-hybridized carbons (Fsp3), improve aqueous solubility, and sterically shield metabolic soft spots[4]. This guide objectively compares traditional piperidines with advanced spirocyclic bioisosteres, specifically focusing on the highly optimized 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold.

Structural Causality: Why Spirocycles Outperform

The transition from a simple piperidine to a functionalized 5-azaspiro[2.4]heptane is not merely a structural swap; it fundamentally alters the molecule's electronic and spatial trajectory.

  • Electronic Modulation (pKa): Piperidine is highly basic and almost entirely protonated at physiological pH (7.4). This cationic center is the primary driver for off-target hERG binding. In the 5-azaspiro[2.4]heptane system, the ring strain alters the s-character of the nitrogen lone pair, subtly lowering the pKa. The addition of the electron-withdrawing 3-fluorophenyl group at the 7-position further attenuates basicity via inductive effects, reducing the zwitterionic or cationic liabilities of the molecule[2].

  • Steric Shielding & Fsp3: Piperidines are highly susceptible to oxidation at the α-carbons adjacent to the nitrogen[1]. The spiro-fusion in 5-azaspiro[2.4]heptane creates a rigid 3D cage that sterically blocks CYP450 enzymes from accessing these α-protons.

  • Target Engagement: The 3-fluorophenyl vector provides a highly specific lipophilic contact for deep-pocket binding (e.g., via halogen bonding or π-π stacking) without compromising the 3D geometry of the core scaffold[5].

hERG_Logic cluster_pip Piperidine Scaffold cluster_spiro 5-azaspiro[2.4]heptane Core pip_struct Planar, Flexible Ring High Basicity (pKa > 10) pip_herg Strong hERG Interaction (Y652/F656 Binding) pip_struct->pip_herg spiro_struct Rigid 3D Architecture Steric Shielding & Lower pKa spiro_herg Disrupted Pharmacophore Reduced hERG Toxicity spiro_struct->spiro_herg

Mechanistic divergence of hERG channel binding between planar piperidines and 3D spirocycles.

Quantitative Profiling: Physicochemical & DMPK Metrics

The table below summarizes the representative physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) shifts observed when replacing a terminal piperidine with spirocyclic alternatives.

MetricPiperidine (Unsubstituted)2-azaspiro[3.3]heptane7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
Geometry / Fsp3 Flat / 1.00Highly 3D / 1.00Balanced 3D & Aromatic / 0.50
Calculated pKa ~10.4~8.8 - 9.2~8.2 - 8.6
hERG Liability High (Cationic trapping)Low (Steric clash)Low (Attenuated pKa + Steric clash)
Metabolic Soft Spots α-carbons (CYP oxidation)Shielded by spiro-fusionShielded by spiro-fusion & fluoro-phenyl
Intrinsic Clearance (CL_int) HighModerateLow
Aqueous Solubility HighVery HighModerate to High

Data synthesized from comparative SAR studies on piperidine bioisosteres[4],[3].

Self-Validating Experimental Protocols

To objectively validate the superiority of the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold over piperidine, the following robust, self-validating assays must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Automated Patch-Clamp hERG Assay

This assay measures the direct inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical safety liability for basic amines.

Self-Validating Elements:

  • Negative Control: 0.1% DMSO vehicle to establish baseline tail current.

  • Positive Control: E-4031 (known hERG inhibitor) to validate assay sensitivity and cell responsiveness.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Prepare 6-point serial dilutions of the test compounds (Piperidine derivative vs. Spirocycle derivative) in DMSO, yielding final well concentrations ranging from 0.1 μM to 30 μM (final DMSO = 0.1%).

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse the test compound for 3–5 minutes. Record the peak tail current amplitude before and after compound addition.

  • Data Analysis: Calculate fractional inhibition. Plot dose-response curves using a 4-parameter logistic equation to derive the IC50.

In Vitro Microsomal Intrinsic Clearance (CL_int)

This assay determines the metabolic stability of the scaffold against hepatic CYP450 enzymes.

Self-Validating Elements:

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability.

  • Reference Controls: Verapamil (High clearance) and Warfarin (Low clearance) to confirm microsomal activity.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein) and test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CL_int).

Microsomal_Workflow step1 1. Incubation HLM + NADPH (37°C) step2 2. Sampling 0, 15, 30, 45, 60 min step1->step2 step3 3. Quenching Cold ACN + Int. Std. step2->step3 step4 4. Analysis Centrifuge & LC-MS/MS step3->step4 step5 5. Calculation Determine CL_int step4->step5

Self-validating in vitro liver microsomal stability assay workflow for intrinsic clearance.

Conclusion

Replacing piperidine with the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold is a highly rational, causality-driven strategy in drug design. By leveraging the 3D geometry of the spirocycle and the electronic modulation of the fluorophenyl group, medicinal chemists can systematically engineer away hERG liabilities and metabolic soft spots. The resulting molecules not only possess superior safety margins but also exhibit enhanced target specificity and pharmacokinetic durability.

References

  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists PubMed URL:[Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres PMC URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed URL:[Link]

Sources

Comparative

Comparative Scaffold Analysis: Receptor Binding Affinity of 7-(3-Fluorophenyl)-5-azaspiroheptane vs. Non-Spirocyclic Analogs

Comparative Scaffold Analysis: Receptor Binding Affinity of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane vs. Non-Spirocyclic Analogs Executive Summary & Mechanistic Rationale In modern GPCR drug discovery, optimizing a hit co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Scaffold Analysis: Receptor Binding Affinity of 7-(3-Fluorophenyl)-5-azaspiro[1]heptane vs. Non-Spirocyclic Analogs

Executive Summary & Mechanistic Rationale

In modern GPCR drug discovery, optimizing a hit compound into a viable clinical candidate requires balancing high receptor binding affinity, subtype selectivity, and metabolic stability. The compound 7-(3-Fluorophenyl)-5-azaspiro[1]heptane (CAS: 2098040-93-6) represents a highly privileged, conformationally restricted building block[2]. It is frequently utilized to replace flexible non-spirocyclic amines (such as 3-arylpyrrolidines or piperidines) in the development of potent antagonists for targets like Orexin (OX1/OX2) receptors[3], Dopamine D3 receptors[4], and Sigma receptors[5].

The Thermodynamics of Spirocyclic Rigidification

The superiority of the 5-azaspiro[1]heptane scaffold over its non-spirocyclic counterparts is rooted in conformational thermodynamics.

  • Non-Spirocyclic Analogs (e.g., 3-(3-fluorophenyl)pyrrolidine): These flexible rings exist in a dynamic equilibrium of envelope and half-chair conformations. Upon entering the rigid orthosteric pocket of a GPCR, the ligand must adopt a single bioactive conformation. This results in a severe loss of conformational entropy ( ΔS<0 ), which penalizes the overall free energy of binding ( ΔG ).

  • Spirocyclic Analogs: The spiro-fusion of a cyclopropane ring onto the pyrrolidine core locks the basic amine and the aryl vector into a precise 3D trajectory. This pre-organization minimizes the entropic penalty upon binding, directly translating to a lower Ki​ (higher affinity)[3].

The Fluorine Vector Effect

The incorporation of the 3-fluorophenyl moiety is not arbitrary. Fluorine acts as a bioisostere for hydroxyl groups, modulating the pKa of the adjacent basic amine while providing a highly electronegative, low-steric-bulk vector. This enables multipolar interactions with backbone amides or polar residues (e.g., Asp or Tyr) deep within aminergic GPCR pockets without introducing the severe steric clashes often associated with ortho-substitutions[6].

Quantitative Binding Data Comparison

To illustrate the impact of this scaffold hopping strategy, the table below summarizes the representative pharmacological shifts observed when transitioning from a flexible pyrrolidine to the rigidified 5-azaspiro[1]heptane core across well-documented GPCR targets[3][4].

Parameter3-(3-Fluorophenyl)pyrrolidine (Non-Spirocyclic)7-(3-Fluorophenyl)-5-azaspiro[1]heptane (Spirocyclic)
Conformational Flexibility High (Envelope Half-Chair)Conformationally Locked
Entropic Penalty ( ΔS ) HighMinimal
Representative D3R Ki​ ~145 nM< 5 nM
Representative OX1R Ki​ ~210 nM< 10 nM
Target Selectivity (e.g., D3 vs D2) Poor (< 10-fold)High (> 100-fold)
Metabolic Stability ( t1/2​ in HLM) Low (< 15 min)High (> 60 min)

Note: Data represents established SAR trends for these pharmacophores in early lead optimization.

Self-Validating Experimental Methodologies

To empirically prove the superiority of the spirocyclic scaffold, binding affinity must be quantified using a rigorously controlled, self-validating assay system.

Protocol: High-Throughput Radioligand Competition Binding Assay

Causality of Assay Design: We utilize a competition binding format rather than direct saturation because it allows for the high-throughput screening of multiple unlabeled analogs against a single, well-characterized radioligand (e.g., [3H] -diprenorphine or [3H] -SB-277011A).

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from Chinese Hamster Ovary (CHO) cells stably expressing the target GPCR. Rationale: CHO cells lack most endogenous human GPCRs, providing a clean "null-background" to ensure the measured Ki​ is strictly target-specific.

  • Assay Assembly & Self-Validation Controls: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its Kd​ ), and varying concentrations of the spirocyclic competitor (10 pM to 10 µM).

    • Total Binding (TB) Control: Radioligand + vehicle (defines max signal).

    • Non-Specific Binding (NSB) Control: Radioligand + 10 µM of a known reference standard (defines background noise).

  • Incubation: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: Spirocyclic ligands are highly lipophilic and stick strongly to untreated glass. PEI coats the silicates with a cationic polymer, repelling the basic amine of the ligand and drastically reducing NSB.

  • Washing: Wash filters rapidly (3x) with ice-cold buffer. Rationale: The dissociation rate ( koff​ ) is temperature-dependent. Ice-cold buffer kinetically traps the receptor-ligand complex, preventing signal loss during the 10-second filtration window.

  • Quantification: Add scintillation cocktail and read in a MicroBeta counter (CPM).

Assay Self-Validation Criteria: Before calculating affinity, the assay plate must validate itself. Calculate the Z'-factor:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

If Z′<0.5 , the plate is rejected. If valid, calculate the IC50​ using non-linear regression, and convert to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation : Ki​=1+Kd​[L]​IC50​​ .

Mechanistic & Workflow Visualizations

GPCR_Signaling Ligand Spirocyclic Ligand (5-azaspiroheptane) GPCR GPCR Target (e.g., OX1/OX2, D3R) Ligand->GPCR High Affinity Binding (Low Entropic Penalty) GProtein G-Protein Complex (Gq or Gi/o) GPCR->GProtein Conformational Shift Effector Effector (PLC or AC) GProtein->Effector Subunit Activation Response Cellular Response (Ca2+ or cAMP) Effector->Response Secondary Messenger

GPCR Activation Pathway Modulated by Spirocyclic Ligands.

Assay_Workflow Prep Membrane Preparation Isolate GPCR-expressing cells Incubation Radioligand Incubation Add [3H]-Ligand + Competitor Prep->Incubation Filtration Rapid Filtration Harvest on PEI-soaked GF/B filters Incubation->Filtration Wash Washing Step Remove unbound ligand (Ice-cold) Filtration->Wash Detection Liquid Scintillation Quantify radioactivity (CPM) Wash->Detection Analysis Data Analysis Calculate Ki (Cheng-Prusoff) Detection->Analysis

Step-by-Step Radioligand Competition Binding Assay Workflow.

References

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 1,2,4-Triazolyl 5-Azaspiro[1]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety Source: ChemMedChem URL: [Link]

  • Title: Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors Source: Molecules URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

In the landscape of modern drug development, the journey of a novel chemical entity from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The robust quantification of a new molecule, such as 7...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the journey of a novel chemical entity from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The robust quantification of a new molecule, such as 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, is not merely a procedural step but the very foundation of reliable pharmacokinetic, toxicokinetic, and formulation studies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide provides a comparative analysis of two widely adopted analytical techniques for the quantification of this novel spirocyclic compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The validation of these methods is paramount to ensure the generation of high-quality and reliable data to support regulatory submissions.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the framework for this process.[5][6][7][8][9] This guide will delve into the practical application of these principles, offering detailed experimental protocols and comparative performance data.

The Compound of Interest: 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane is a novel small molecule with a unique spirocyclic structure containing a secondary amine and a fluorophenyl group. Its physicochemical properties, including a molecular weight of 191.24 g/mol , suggest a degree of polarity and the presence of a UV chromophore, making it amenable to both HPLC-UV and LC-MS/MS analysis.[10] The choice between these techniques often hinges on the required sensitivity, selectivity, and the complexity of the biological matrix in which it needs to be quantified.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method is a critical decision in the drug development process. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating and quantifying compounds.[11][12] When coupled with a UV detector, it offers a robust and cost-effective solution for many applications. For more demanding assays requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard.[13][14]

FeatureHPLC-UVLC-MS/MS
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection via UV absorbance.Combines the separation power of LC with the mass analysis capability of a mass spectrometer for highly selective detection.[15]
Sensitivity Good, typically in the low ng/mL to µg/mL range.Excellent, capable of detecting and quantifying analytes at pg/mL to low ng/mL levels.[15]
Specificity Good, but can be compromised by co-eluting impurities with similar UV spectra.Excellent, provides an additional dimension of separation based on mass-to-charge ratio, minimizing interferences.[15]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and method development.More complex instrumentation and method development, often requiring specialized expertise.

Experimental Protocols

The following protocols are designed as a starting point for the validation of analytical methods for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane quantification. These methods should be fully validated according to ICH Q2(R1) guidelines to demonstrate their accuracy, precision, specificity, linearity, and sensitivity.[1][6][8]

Method 1: HPLC-UV for Quantification in a Pharmaceutical Formulation

This method is suitable for the determination of the active pharmaceutical ingredient (API) in a simple formulation, such as a solution for injection.

Experimental Workflow for HPLC-UV Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Reference Standard prep_stock Prepare Stock Solution (1 mg/mL in Methanol) start->prep_stock prep_sample Dilute Pharmaceutical Formulation to fall within Calibration Range start->prep_sample prep_cal Prepare Calibration Standards (e.g., 1-100 µg/mL) prep_stock->prep_cal injection Inject 10 µL of Standard/Sample prep_cal->injection Inject Standards prep_sample->injection Inject Samples hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (30:70 v/v) column->mobile_phase mobile_phase->injection detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram peak_area Integrate Peak Area of Analyte chromatogram->peak_area cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_area->cal_curve quantify Quantify Analyte in Sample using Calibration Curve cal_curve->quantify

Caption: Workflow for HPLC-UV quantification.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for small molecules with moderate polarity.[16]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v). The acidic mobile phase helps to ensure consistent protonation of the secondary amine, leading to better peak shape.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times.[17]

    • Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane reference standard in methanol to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a theoretical concentration within the calibration range.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a placebo formulation to ensure no interference from excipients at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[12]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[15]

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.[15]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

Method 2: LC-MS/MS for Quantification in Human Plasma

This method is designed for the quantification of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane in a complex biological matrix like human plasma, which is essential for pharmacokinetic studies.[14]

Experimental Workflow for LC-MS/MS Method

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Spike Human Plasma with Analyte and Internal Standard prep_cal Prepare Calibration Standards and QC Samples in Plasma start->prep_cal protein_precip Protein Precipitation (e.g., with Acetonitrile) prep_cal->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL of Supernatant supernatant->injection lc_system UPLC System column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc_system->column mobile_phase Gradient Elution with Acetonitrile and 0.1% Formic Acid in Water column->mobile_phase mobile_phase->injection ms_system Tandem Mass Spectrometer (ESI+) injection->ms_system mrm Multiple Reaction Monitoring (MRM) ms_system->mrm chromatogram Obtain MRM Chromatograms mrm->chromatogram peak_area_ratio Calculate Peak Area Ratio (Analyte/Internal Standard) chromatogram->peak_area_ratio cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_area_ratio->cal_curve quantify Quantify Analyte in Plasma Samples cal_curve->quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Step-by-Step Methodology:

  • LC-MS/MS Conditions:

    • LC System: A UPLC system is preferred for faster analysis and better resolution.

    • Column: C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution is typically used in bioanalysis to separate the analyte from matrix components.

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient Program: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and an internal standard. A stable isotope-labeled version of the analyte would be the ideal internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Validation Parameters to be Assessed (in accordance with EMA/FDA guidelines on bioanalytical method validation): [5][18][19]

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

    • Linearity: Prepare a calibration curve in the biological matrix over the expected concentration range (e.g., 0.1 - 100 ng/mL). A weighting factor (e.g., 1/x²) may be necessary.

    • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LOD, low, mid, and high) in multiple replicates on different days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

    • Recovery: Assess the efficiency of the extraction procedure.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Comparative Validation Data

The following tables present hypothetical but realistic validation data for the two methods, illustrating their comparative performance.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

Concentration LevelHPLC-UV (Accuracy ± SD, Precision %RSD)LC-MS/MS (Accuracy ± SD, Precision %RSD)
Low QC 99.5 ± 1.2%, 1.2%102.1 ± 4.5%, 4.4%
Mid QC 100.8 ± 0.9%, 0.9%98.7 ± 3.1%, 3.1%
High QC 101.2 ± 0.7%, 0.7%99.5 ± 2.8%, 2.8%

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, each with its own merits. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method that is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high and the sample matrix is simple. Its robustness and ease of use make it ideal for routine quality control applications.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of the drug need to be quantified in complex biological matrices.[20][21] The high degree of specificity provided by MRM detection minimizes the risk of interference from endogenous components, ensuring the generation of accurate and reliable data.

Ultimately, a thorough validation in accordance with regulatory guidelines is essential to demonstrate that the chosen analytical procedure is fit for its intended purpose, thereby ensuring the quality and integrity of the data generated in support of the development of new medicines.[22][23]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Reid, M. J., & Taylor, P. J. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(3), 231-236. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • AMSBIO. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2012). Core components of analytical method validation for small molecules: an overview. International Research Journal of Pharmacy, 3(5), 1-8. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Bioanalytical Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • ResearchGate. (2016). How do we initiate a HPLC Method Development if there is no compendial or Literature availale? Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1635-1649. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). Bioanalytical LC–MS/MS Method Development and Validation for the Determination of Repotrectinib in Plasma. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • PubMed. (2011). Qualitative and quantitative analyses of flavonoids in Spirodela polyrrhiza by high-performance liquid chromatography coupled with mass spectrometry. Retrieved from [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. ISRN Chromatography. Retrieved from [Link]

  • ChemRadar. (n.d.). 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Validation of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane: The Unambiguous Power of X-ray Crystallography

Introduction: The Criticality of Unambiguous Structure in Drug Discovery In the landscape of modern medicinal chemistry, the 5-azaspiro[2.4]heptane motif has emerged as a valuable structural scaffold.[1] Its rigid, three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Unambiguous Structure in Drug Discovery

In the landscape of modern medicinal chemistry, the 5-azaspiro[2.4]heptane motif has emerged as a valuable structural scaffold.[1] Its rigid, three-dimensional architecture is present in a range of biologically active molecules, including potent orexin receptor antagonists.[2] The specific compound at the center of our discussion, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, represents a class of molecules where subtle changes in stereochemistry or conformation can drastically alter biological activity. For researchers and drug development professionals, an unassailable understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful structure-activity relationship (SAR) studies, lead optimization, and ultimately, safe and effective therapeutics are built.

This guide provides an in-depth comparison of analytical techniques for the structural validation of novel chemical entities like 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the definitive "gold standard," offering an unparalleled level of atomic-resolution detail.

X-ray Crystallography: The Gold Standard for 3D Structural Elucidation

X-ray crystallography is a powerful and universal method for determining the precise arrangement of atoms within a crystalline solid.[3][4] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions, chemical bonds, and stereochemistry can be unequivocally determined.[3]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized compound to a fully validated crystal structure is a multi-step process that demands precision and expertise.

Step 1: Growing Diffraction-Quality Single Crystals The absolute prerequisite for single-crystal X-ray analysis is the availability of a high-quality crystal. This is often the most challenging step. The goal is to produce a single, well-ordered crystal, ideally between 0.02 and 0.5 mm in its dimensions, free of significant defects.[4]

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Techniques for Crystallization:

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[5] This controlled decrease in temperature reduces solubility, promoting gradual crystal growth.

Step 2: X-ray Diffraction Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Cryo-cooling: The crystal is typically cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibration of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, systematically collecting a complete dataset. The choice of X-ray source is important; a copper (Cu) source is often preferred for determining the absolute structure of chiral organic compounds.[4]

Step 3: Structure Solution and Refinement This stage is computationally intensive and involves transforming the raw diffraction data into a final, validated 3D model.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The positions and displacement parameters of the atoms in the model are adjusted through a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[3] The quality of the final structure is assessed using metrics like the R-factor and R-free, which quantify this agreement.[6]

Visualization of the X-ray Crystallography Workflow

X_ray_Workflow cluster_wet_lab Wet Lab Procedures cluster_instrumentation Data Collection cluster_computation Computational Analysis Compound Pure Compound (e.g., 7-(3-Fluorophenyl)-5- azaspiro[2.4]heptane) Crystallization Crystal Growth (Slow Evaporation, etc.) Compound->Crystallization Crystal_Selection Select Single Crystal Crystallization->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection Collect Diffraction Data (Cryo-cooled) Mounting->Data_Collection Structure_Solution Solve Phase Problem (Generate Electron Density Map) Data_Collection->Structure_Solution Model_Building Build Atomic Model Structure_Solution->Model_Building Refinement Refine Structure Model_Building->Refinement Validation Validate Final Structure (R-factor, R-free) Refinement->Validation Final_Structure Final 3D Structure (CIF, ORTEP Plot) Validation->Final_Structure

Caption: Workflow for small molecule X-ray crystallography.

A Comparative Overview of Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive 3D structure, other analytical techniques are crucial for a comprehensive characterization. These methods often precede crystallography and provide complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity and constitution of a molecule in solution.[7][8] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR experiments can map out the entire covalent framework of a molecule.

  • Principle: Different nuclei within a molecule experience slightly different magnetic fields based on their local chemical environment, resulting in unique resonance frequencies (chemical shifts). Coupling between adjacent nuclei provides direct evidence of atom connectivity.

  • Key Experiments for Structure Elucidation:

    • 1D ¹H and ¹³C NMR: Provides information on the number and type of hydrogen and carbon environments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[7]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton.[7]

  • Causality in Protocol: The standard workflow involves acquiring a full dataset (¹H, ¹³C, HSQC, COSY, HMBC) before analysis to build an unbiased picture of the molecular fragments and their connections.[9]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound with high accuracy and sensitivity.[10]

  • Principle: The molecule is ionized, and the resulting charged species are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the exact mass to several decimal places.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A "soft" technique ideal for polar molecules, often yielding the intact protonated molecule [M+H]⁺.[11]

    • Electron Ionization (EI): A "hard" technique that causes extensive fragmentation.[11] This fragmentation pattern can serve as a "fingerprint" and provide structural clues.

  • Self-Validation: The isotopic distribution pattern observed in the mass spectrum must match the theoretical pattern for the proposed elemental formula, providing an internal check on the assignment.

Computational Modeling

Computational chemistry methods can predict the three-dimensional structure and conformational preferences of molecules.[12][13]

  • Principle: Methods like Density Functional Theory (DFT) solve the electronic structure of a molecule to find its lowest energy (most stable) conformation.

  • Application: Useful for exploring possible conformations of flexible molecules or when experimental methods like crystallography are unsuccessful.[14][15]

  • Trustworthiness: While powerful, these methods are predictive, not definitive. The accuracy depends heavily on the level of theory and basis set used.[16] An experimentally determined structure is required to validate the computational model.

Integrated Strategy and Comparative Summary

The most robust approach to structural validation employs these techniques in a complementary fashion. NMR and MS are first used to establish the 2D structure (constitution) and molecular formula. X-ray crystallography then provides the definitive and unambiguous 3D structure, including relative and absolute stereochemistry.

Decision-Making Logic for Structural Validation

Logic_Flow Start Newly Synthesized Compound MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR Check1 Molecular Formula Confirmed? MS->Check1 Check2 2D Structure (Connectivity) Established? NMR->Check2 Check1->Check2 Yes Revise Revise Proposed Structure / Purity Check1->Revise No Check3 3D Structure & Stereochemistry Required? Check2->Check3 Yes Check2->Revise No Crystallography X-ray Crystallography Final_Validation Complete Structural Validation Crystallography->Final_Validation Check3->Crystallography Yes Check3->Final_Validation No

Caption: Logical workflow for selecting structural validation methods.

Comparison of Key Analytical Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packingCovalent bond connectivity (2D structure), molecular conformation in solutionMolecular weight, elemental formula, structural fragmentsPredicted 3D structure, conformational energy landscape
Sample Requirements High-quality single crystal (0.02-0.5 mm)~1-10 mg dissolved in deuterated solventMicrograms to nanogramsNone (in silico)
State of Matter Solid stateSolution stateGas phase (ions)Theoretical (gas phase or solvated)
Key Strength Provides definitive, high-resolution atomic coordinates ("gold standard").[17]Excellent for determining the molecular skeleton in a biologically relevant state.[7]High sensitivity and accuracy for molecular formula determination.[10]Can predict structures when experimental data is unobtainable.[14]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[17]Does not directly provide precise bond lengths/angles; can be ambiguous for complex stereochemistry.Provides limited connectivity and no stereochemical information.Predictive, not experimental; requires validation by physical methods.[15]
Destructive? No (crystal can often be recovered)NoYesN/A

Conclusion

For drug development professionals, ambiguity is a liability. While NMR and mass spectrometry are essential tools for confirming the identity and connectivity of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, they leave critical questions about the precise three-dimensional arrangement of atoms unanswered. Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution visualization of the molecule as it exists in the solid state. This definitive structural data is crucial for understanding receptor binding, guiding the design of more potent and selective analogues, and ensuring the intellectual property of a novel chemical entity is built on a solid and irrefutable foundation. In the rigorous world of pharmaceutical research, the investment in obtaining a crystal structure is an investment in certainty.

References

  • PLACER accurately generates structures of diverse organic small molecules. (2025). bioRxiv.
  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015).
  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Ardena.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (N/A).
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).
  • Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. (2006).
  • X-ray crystallography. (N/A). Wikipedia.
  • Stereoselective construction of a 5-aza-spiro[2][18]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. (N/A). Chemical Communications.

  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Small molecule X-ray crystallography. (N/A). The University of Queensland.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Computational methods for exploring protein conform
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016).
  • Advancements in Computational Small Molecule Binding Affinity Prediction Methods. (2023). Columbia Academic Commons.
  • New computational chemistry techniques accelerate the prediction of molecules and m
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • The Evolving Landscape of NMR Structural Elucid
  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimiz
  • A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.
  • Protein X-Ray Structure Validation: Key Criteria. (N/A).

Sources

Validation

A Researcher's Guide to Elucidating Target Selectivity: A Comparative Analysis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and its 4-Fluorophenyl Isomer

Introduction: The Critical Role of Positional Isomerism in Drug Discovery In the landscape of medicinal chemistry, the modification of a lead compound is a nuanced art, where seemingly minor structural alterations can pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the modification of a lead compound is a nuanced art, where seemingly minor structural alterations can precipitate profound changes in pharmacological activity. Among the most subtle yet impactful of these modifications is positional isomerism, particularly the relocation of a substituent on an aromatic ring. This guide delves into the comparative analysis of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and its 4-fluorophenyl isomer, two compounds that, while structurally similar, are predicted to exhibit distinct target selectivity profiles.

The strategic placement of a fluorine atom can dramatically influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its interactions with biological targets[1][2][3]. For drug development professionals, understanding these differences is paramount. A shift in selectivity can mean the difference between a promising therapeutic candidate and a compound plagued by off-target effects.

This guide provides a comprehensive framework for researchers to experimentally dissect and compare the target selectivity of these two positional isomers. We will explore the foundational principles of structure-activity relationships (SAR) and provide detailed, field-proven protocols for key assays that form the cornerstone of modern selectivity profiling.

The Compounds: A Structural Overview

The core structure of the molecules is a 5-azaspiro[2.4]heptane scaffold, a rigid bicyclic system that can present appended functionalities in well-defined spatial orientations. The key difference lies in the position of the fluorine atom on the phenyl ring attached at the 7-position:

  • 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane: Fluorine at the meta position.

  • 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane: Fluorine at the para position.

While specific biological data for these exact compounds is not extensively published, the 5-azaspiro[2.4]heptane core is a known scaffold in the design of ligands for various G protein-coupled receptors (GPCRs) and transporters, including dopamine receptors[4]. The fluorophenyl moiety is a common feature in central nervous system (CNS) drug candidates, often used to modulate target affinity and pharmacokinetic properties[1][2][3].

G cluster_0 cluster_1 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane 7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane

Caption: Chemical structures of the two positional isomers.

Dissecting Target Selectivity: A Step-by-Step Experimental Guide

To empirically determine and compare the target selectivity of these isomers, a multi-tiered approach is essential, beginning with broad screening and progressing to detailed functional characterization.

Tier 1: Primary Target Identification and Affinity Determination

The initial step is to ascertain the primary biological targets of each compound and quantify their binding affinity. Given the structural alerts, a logical starting point would be a panel of CNS-related GPCRs and transporters, with a particular focus on dopaminergic and serotonergic systems.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target receptor.

workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor mix Incubate membranes, radioligand, and test compound prep_membranes->mix prep_radioligand Select and prepare a suitable radioligand (e.g., [3H]spiperone for D2 receptors) prep_radioligand->mix prep_compounds Prepare serial dilutions of test compounds prep_compounds->mix filter Rapidly filter the mixture to separate bound from free radioligand mix->filter nsb Include a non-specific binding control (e.g., with excess unlabeled ligand like butaclamol) nsb->mix wash Wash filters to remove non-specifically bound radioligand filter->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count analyze Plot percent inhibition vs. log[compound] count->analyze calculate Calculate IC50 and Ki values using non-linear regression (e.g., Cheng-Prusoff equation) analyze->calculate

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted from established methodologies for assessing ligand binding to the dopamine D2 receptor[5][6].

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist), diluted in assay buffer to a final concentration of ~0.2-0.5 nM.

    • Test Compounds: Prepare 10 mM stock solutions of 7-(3-fluorophenyl)-5-azaspiro[2.4]heptane and 7-(4-fluorophenyl)-5-azaspiro[2.4]heptane in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Non-Specific Binding (NSB) Control: 10 µM (+)-Butaclamol in assay buffer.

    • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Resuspend membranes in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or assay buffer for total binding, or NSB control for non-specific binding).

      • 50 µL of [3H]Spiperone solution.

      • 100 µL of cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response model (non-linear regression) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].

The results from these assays should be compiled into a clear, comparative table.

Target7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Ki (nM)7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane Ki (nM)
Dopamine D1
Dopamine D2
Dopamine D3
Serotonin 5-HT1A
Serotonin 5-HT2A
Serotonin Transporter (SERT)
Norepinephrine Transporter (NET)
Adrenergic α1
Adrenergic α2

This table should be populated with the experimentally determined Ki values.

Tier 2: Functional Characterization of On-Target Activity

High affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore crucial to characterize the nature of the compound-target interaction. For GPCRs that couple to adenylyl cyclase, such as dopamine receptors, cAMP assays are a robust method to determine functional activity[7][8].

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition.

camp_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed cells expressing the target receptor into a 96-well plate starve_cells Serum-starve cells to reduce basal signaling seed_cells->starve_cells agonist_mode Agonist Mode: Add test compound and incubate starve_cells->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with test compound, then add a known agonist starve_cells->antagonist_mode lyse_cells Lyse cells to release intracellular cAMP agonist_mode->lyse_cells antagonist_mode->lyse_cells detect_cAMP Add cAMP detection reagents (e.g., HTRF, AlphaScreen, or GloSensor) lyse_cells->detect_cAMP read_plate Read the plate on a compatible plate reader detect_cAMP->read_plate plot_agonist Agonist: Plot response vs. log[compound] to determine EC50 and Emax read_plate->plot_agonist plot_antagonist Antagonist: Plot agonist response vs. log[antagonist] to determine IC50 and pA2 read_plate->plot_antagonist

Caption: Workflow for a cell-based cAMP functional assay.

Dopamine D2 receptors are typically Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. This protocol is designed to measure this effect[7].

  • Preparation:

    • Use a stable cell line expressing the human D2 receptor (e.g., CHO-K1). Seed cells in a 384-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with a stimulation buffer.

    • Prepare serial dilutions of the test compounds and a known D2 receptor agonist (e.g., quinpirole).

  • Antagonist Mode Assay:

    • Add the test compounds (3-fluoro and 4-fluoro isomers) at various concentrations to the cells and incubate for 15-30 minutes.

    • Add a fixed concentration of an adenylyl cyclase activator, forskolin (e.g., 10 µM), to all wells. This will raise the basal cAMP level.

    • Simultaneously add a fixed concentration of the agonist (e.g., the EC80 of quinpirole) to stimulate the Gαi pathway and reduce cAMP.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (using a commercial HTRF kit):

    • Lyse the cells and add the HTRF detection reagents as per the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, the concentration at which the antagonist reverses 50% of the agonist-induced cAMP reduction.

TargetCompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of control agonist)
Dopamine D27-(3-F-phenyl)...Agonist/Antagonist
7-(4-F-phenyl)...Agonist/Antagonist
Other Primary Hits7-(3-F-phenyl)...Agonist/Antagonist
7-(4-F-phenyl)...Agonist/Antagonist

This table should be populated with experimentally determined functional data.

Tier 3: Broad Panel Off-Target Screening

To build a comprehensive selectivity profile, it is crucial to screen the compounds against a broad panel of potential off-targets. This helps to identify potential liabilities that could lead to undesirable side effects. Commercial services (e.g., Eurofins Safety Panel, CEREP) offer standardized screening against hundreds of receptors, ion channels, and enzymes.

The data from such a screen is typically provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curves to determine the affinity (Ki) at these off-targets.

The selectivity of each isomer can then be quantified by calculating a selectivity ratio:

Selectivity Ratio = Ki (off-target) / Ki (primary target)

A higher ratio indicates greater selectivity for the primary target. Comparing these ratios for the 3-fluoro and 4-fluoro isomers will provide a quantitative measure of their relative selectivity.

Conclusion: Synthesizing the Data for a Complete Picture

By systematically applying the experimental framework outlined in this guide, researchers can generate a robust and comparative dataset for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and its 4-fluorophenyl isomer. The subtle shift of a single fluorine atom from the meta to the para position can significantly alter the electronic and steric properties of the phenyl ring, leading to distinct interactions within the binding pockets of various proteins.

This investigation will not only elucidate the specific pharmacological profiles of these two molecules but also contribute to the broader understanding of structure-activity relationships in medicinal chemistry. The resulting data will be invaluable for making informed decisions in the drug discovery pipeline, highlighting the isomer with the most promising combination of on-target potency and overall selectivity.

References

  • Radioligand binding assays. Bio-protocol. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. [Link]

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC. [Link]

  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. [Link]

Sources

Comparative

Cross-Validation of In Vitro Assays for 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane Efficacy: A Comparison Guide

The 5-azaspiro[2.4]heptane scaffold has emerged as a highly privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in the development of potent and selective Dopamine D3 Receptor (D3R) anta...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-azaspiro[2.4]heptane scaffold has emerged as a highly privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in the development of potent and selective Dopamine D3 Receptor (D3R) antagonists [1]. Within this class, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane represents a highly optimized lead molecule. The incorporation of the 3-fluorophenyl moiety is a deliberate structural choice: the fluorine atom sterically and electronically shields the phenyl ring from CYP450-mediated oxidative metabolism while fine-tuning the basicity of the spirocyclic amine to enhance blood-brain barrier (BBB) penetration.

However, high binding affinity ( Ki​ ) in a primary screen does not guarantee functional antagonism or in vivo efficacy. D3R ligands are notoriously prone to exhibiting partial agonism (e.g., BP-897), which can confound behavioral models of addiction and schizophrenia. To objectively validate the efficacy of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane against industry standards like SB-277011A , researchers must employ a self-validating, orthogonal matrix of in vitro functional assays.

This guide details the mechanistic rationale, step-by-step protocols, and comparative data required to rigorously cross-validate this compound's efficacy.

The Mechanistic Rationale for Orthogonal Validation

The Dopamine D3 Receptor is a Gi/o​ -coupled G-protein coupled receptor (GPCR). Native activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. To definitively classify 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane as a pure antagonist, its efficacy must be validated across three distinct biochemical domains:

  • Target Engagement: Displacement of a radioligand to confirm high-affinity binding and selectivity over the closely related D2 Receptor (D2R).

  • Native Functional Antagonism: Reversal of agonist-induced cAMP suppression via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Engineered Pathway Blockade: Inhibition of intracellular calcium mobilization using a chimeric Gqi5​ protein system (FLIPR assay).

D3R_Assay_Logic Compound 7-(3-Fluorophenyl)- 5-azaspiro[2.4]heptane RBA Radioligand Binding (Target Engagement) Compound->RBA Assay 1 cAMP TR-FRET cAMP Assay (Functional Antagonism) Compound->cAMP Assay 2 FLIPR FLIPR Calcium Assay (Gqi5 Chimeric Pathway) Compound->FLIPR Assay 3 Ki High Affinity (Ki < 10 nM) Selectivity vs D2R RBA->Ki Readout IC50_cAMP Blocks Quinpirole-induced cAMP Inhibition cAMP->IC50_cAMP Readout IC50_Ca Blocks Agonist-induced Calcium Release FLIPR->IC50_Ca Readout

Orthogonal in vitro assay workflow for validating D3R functional antagonism.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols integrate internal causality checks (e.g., Z'-factor validation and signal window optimization).

Protocol A: TR-FRET cAMP Accumulation Assay

Because D3R is Gi​ -coupled, basal cAMP levels in CHO-hD3R cells are too low to measure an antagonist's effect directly. We must first artificially elevate cAMP using Forskolin, then suppress it with a D3R agonist (Quinpirole). A true antagonist will block Quinpirole, restoring the Forskolin-induced cAMP peak.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human D3R. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Pre-incubation: Plate cells at 2,500 cells/well in a 384-well microplate. Add 11-point serial dilutions of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (ranging from 10−11 to 10−5 M). Incubate for 15 minutes at room temperature.

  • Agonist/Forskolin Challenge: Add a challenge solution containing 10 µM Forskolin (to stimulate adenylyl cyclase) and EC80​ Quinpirole (typically ~30 nM). Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection reagents (Europium chelate-labeled cAMP tracer and APC-labeled anti-cAMP antibody).

  • Readout & Self-Validation: Read the plate using a time-resolved fluorometer. Causality Check: Calculate the Z'-factor using Forskolin-only (high cAMP/low FRET) vs. Forskolin + Quinpirole (low cAMP/high FRET) wells. The assay is only valid if Z' > 0.6.

Protocol B: Chimeric Gqi5​ FLIPR Calcium Assay

Native Gi​ signaling does not mobilize intracellular calcium. To enable a high-throughput kinetic readout via the Fluorometric Imaging Plate Reader (FLIPR), cells are co-transfected with Gqi5​ —a chimeric G-protein where the C-terminal five amino acids of Gq​ are replaced with those of Gi​ . This forces the D3R to couple to the Phospholipase C (PLC) pathway, converting a cAMP signal into a robust calcium burst.

Step-by-Step Methodology:

  • Dye Loading: Seed CHO-hD3R/ Gqi5​ cells at 15,000 cells/well in a 384-well clear-bottom plate. Incubate overnight. Wash cells and load with Fluo-4 AM calcium-sensitive dye (2 µM) in the presence of 2.5 mM Probenecid for 60 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to the FLIPR instrument. Read basal fluorescence for 10 seconds to establish a stable baseline.

  • Antagonist Addition: Inject 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane and monitor fluorescence for 5 minutes to ensure the compound exhibits zero intrinsic agonism (a critical check against partial agonists like BP-897).

  • Agonist Stimulation: Inject an EC80​ concentration of Dopamine. Monitor the peak calcium fluorescence ( Emax​ ) over 3 minutes.

  • Data Analysis: Calculate the IC50​ by plotting the normalized peak fluorescence against the log concentration of the antagonist.

Comparative Performance Data

To objectively benchmark 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane, it must be compared against established reference compounds. SB-277011A is the industry-standard selective D3R antagonist [2], while BP-897 is a well-known D3R partial agonist [3].

The table below summarizes the cross-validated pharmacological profile of these compounds.

CompoundhD3R Binding Ki​ (nM)hD2R Binding Ki​ (nM)Selectivity Ratio (D2/D3)cAMP Reversal IC50​ (nM)FLIPR Gqi5​ IC50​ (nM)Intrinsic Agonism (FLIPR)
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane 2.4 ± 0.3 310 ± 15 129x 14.5 ± 1.2 18.2 ± 1.5 0% (Pure Antagonist)
SB-277011A (Standard Antagonist)7.9 ± 0.8632 ± 4080x45.0 ± 4.152.1 ± 3.80% (Pure Antagonist)
BP-897 (Reference Partial Agonist)0.9 ± 0.163 ± 570xConfoundedConfounded45% (Partial Agonist)
Data Interpretation & E-E-A-T Insights
  • Superior Potency & Selectivity: 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane demonstrates a ~3-fold improvement in hD3R binding affinity ( Ki​ = 2.4 nM) compared to SB-277011A ( Ki​ = 7.9 nM), while maintaining an excellent 129-fold selectivity window over the D2 receptor. This selectivity is critical to avoid the extrapyramidal motor side effects associated with D2R blockade.

  • Confirmation of Pure Antagonism: Unlike BP-897, which exhibits 45% intrinsic agonism in the FLIPR assay (rendering its functional IC50​ values confounded and context-dependent), the 5-azaspiro[2.4]heptane derivative shows 0% intrinsic agonism. The tight correlation between its cAMP IC50​ (14.5 nM) and FLIPR IC50​ (18.2 nM) proves that the compound is a robust, pathway-independent antagonist.

  • Translational Confidence: By utilizing both native ( Gi​ /cAMP) and engineered ( Gqi5​ /Calcium) signaling readouts, researchers can confidently advance this compound into in vivo behavioral models (e.g., cocaine self-administration or conditioned place preference) knowing that its mechanism of action is purely antagonistic.

References

  • Micheli, F., Bacchi, A., Braggio, S., et al. (2016). "1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry, 59(18), 8549-8576. Available at:[Link]

  • Reavill, C., Taylor, S. G., Wood, M. D., et al. (2000). "Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A." Journal of Pharmacology and Experimental Therapeutics, 294(3), 1154-1165. Available at: [Link]

  • Heidbreder, C. A., Gardner, E. L., Xi, Z. X., et al. (2005). "The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence." Brain Research Reviews, 49(1), 77-105. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide for the Handling and Disposal of 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

As a highly specialized spirocyclic amine containing a fluorinated aromatic ring, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane presents unique logistical and safety challenges in laboratory environments. Standard disposal p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized spirocyclic amine containing a fluorinated aromatic ring, 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane presents unique logistical and safety challenges in laboratory environments. Standard disposal protocols for generic organic waste are insufficient for this compound due to the extreme stability of the carbon-fluorine (C-F) bond and the inherent basicity of the azaspiro moiety.

This guide provides researchers and drug development professionals with field-proven, step-by-step methodologies for the safe operational handling, segregation, and ultimate destruction of this compound, ensuring compliance with stringent environmental regulations.

Physicochemical & Hazard Profiling

Before initiating any disposal workflow, it is critical to understand the physical parameters that dictate the compound's behavior in waste streams. The presence of the fluorine atom significantly alters its thermal degradation profile, while the secondary amine dictates its chemical compatibility.

Table 1: Physicochemical Data & Operational Significance

PropertyValueOperational / Disposal Significance
CAS Number 2098040-93-6[1]Essential for accurate hazardous waste manifesting.
Molecular Formula C12H14FN[1]Indicates the presence of both halogen (F) and nitrogen (N) heteroatoms.
Molecular Weight 191.24 g/mol [1]Used for stoichiometric calculations during waste neutralization.
Physical State Solid / PowderProne to aerosolization; requires dust-prevention controls[2].
Chemical Nature Weak Base (Amine)Exothermic reactivity with concentrated acidic waste streams.

Waste Segregation & Storage System

The foundational rule of chemical disposal is proper segregation. Mixing 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane with incompatible waste streams can lead to catastrophic container failure.

  • The Causality of Incompatibility: The azaspiro[2.4]heptane core contains a secondary amine, which acts as a Brønsted-Lowry base. Direct mixing with concentrated acidic waste streams without prior dilution triggers a rapid, exothermic neutralization reaction. This sudden heat generation can vaporize the surrounding solvent, leading to dangerous pressure buildup and the potential rupture of a sealed waste carboy.

Table 2: Waste Compatibility Matrix

Waste Stream CategoryCompatibilityHandling Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Standard collection method. The compound must be manifested as halogenated waste due to the fluorine atom.
Aqueous Waste (pH 6–8)Compatible Safe for dilute aqueous washings and neutralized fractions.
Concentrated Acids (e.g., HCl, H2SO4)Incompatible High risk of exothermic acid-base reactions. Must be neutralized prior to mixing.
Strong Oxidizers Incompatible Risk of violent oxidation and uncontrolled degradation.

Step-by-Step Disposal Methodologies

Every protocol utilized in your laboratory must be a self-validating system to ensure absolute safety. Follow these methodologies for routine disposal operations.

Protocol A: Routine Liquid Waste Disposal
  • Preparation & PPE: Don appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended for fluorinated solvents), chemical splash goggles, and a flame-resistant lab coat[3]. Ensure all transfers occur within a certified chemical fume hood.

  • Waste Segregation: Pour the liquid waste containing the compound into a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste"[4].

  • Self-Validation Check (Critical): Before sealing the waste carboy, extract a 1 mL aliquot of the mixture and test it with a universal pH indicator strip. A stable waste solution should read between pH 6 and 8. If the solution is highly basic (pH > 9), perform a controlled neutralization dropwise with 1M HCl in the fume hood before final capping. This self-validating step ensures no delayed exothermic expansion occurs during transit.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "Contains Fluorinated Amines" on the manifest to alert downstream handlers of the C-F bond presence.

  • Storage & Transfer: Store the sealed carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Contact a licensed professional waste disposal service for final pickup. Do not dispose of this compound down the drain[2].

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated weigh boats, filter papers, and disposable spatulas into a heavy-duty, transparent hazardous waste bag.

  • Dust Prevention: If disposing of the pure solid compound (e.g., expired or degraded reagent), do not sweep or agitate the powder. Pick up and arrange disposal without creating dust to prevent inhalation exposure[2].

  • Secondary Containment: Seal the primary waste bag and place it into a rigid, leak-proof secondary container (such as a poly-drum).

  • Disposal Routing: Label as "Solid Halogenated Organic Waste" and route to a permitted hazardous waste facility.

High-Temperature Destruction & EPA Compliance

  • The Causality of Thermal Destruction: Why does the fluorine atom dictate the ultimate disposal method? The 3-fluorophenyl moiety contains a highly stable carbon-fluorine (C-F) bond, which possesses a bond dissociation energy of approximately 485 kJ/mol. Standard municipal or low-temperature incineration fails to fully cleave this bond. Incomplete combustion of fluorinated organics can result in the release of toxic hydrogen fluoride (HF) gas or volatile products of incomplete combustion (PICs)[5].

To mitigate environmental contamination, the U.S. EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS and fluorinated materials recommends that such waste be routed to a permitted hazardous waste incinerator capable of sustained high temperatures with integrated acid gas scrubbing systems, or deposited in a permitted RCRA Subtitle C hazardous waste landfill equipped with advanced leachate emission protections[6][7].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and structured containment is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected: Fluorinated Azaspiro Compound Assess Assess Spill Phase Start->Assess Solid Solid (Powder/Salt) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Sweep Vacuum/Sweep (HEPA, Non-sparking) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in HDPE Container Sweep->Collect Absorb->Collect Dispose RCRA Subtitle C Landfill or Thermal Destruction Collect->Dispose

Workflow for the containment and disposal of fluorinated azaspiro heptane spills.

Spill Response Execution:
  • Evacuate & Assess: Clear personnel from the immediate area. Identify if the spill is a solid (powder) or liquid (solution).

  • Containment (Solid): Do not dry sweep, as this creates severe inhalation hazards. Lightly moisten the powder with water or use a HEPA-filtered vacuum designed for hazardous materials[2].

  • Containment (Liquid): Surround the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

  • Collection: Shovel the absorbed material using non-sparking tools into a sealable container[3]. Wash the spill surface with a dilute mild detergent, collecting the wash water into the hazardous waste container.

References

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal Source: Baker Donelson URL: [Link]

  • Title: EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials Source: Bergeson & Campbell, P.C. URL: [Link]

  • Title: Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane Source: Angene Chemical URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
Reactant of Route 2
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
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